molecular formula C9H10ClNO B2979085 1-Benzofuran-6-ylmethanamine;hydrochloride CAS No. 943844-52-8

1-Benzofuran-6-ylmethanamine;hydrochloride

Cat. No.: B2979085
CAS No.: 943844-52-8
M. Wt: 183.64
InChI Key: ANXRKMXLSLRRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzofuran-6-ylmethanamine;hydrochloride is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.64. The purity is usually 95%.
BenchChem offers high-quality 1-Benzofuran-6-ylmethanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzofuran-6-ylmethanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-6-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-5H,6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXRKMXLSLRRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Intricate Dance of Structure and Activity: A Technical Guide to Benzofuran-6-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the benzofuran scaffold represents a privileged heterocyclic core, consistently appearing in a multitude of biologically active compounds.[1][2][3][4] Its unique physicochemical properties make it a versatile building block for developing novel therapeutic agents targeting a wide range of diseases, from neurodegenerative disorders to cancer.[2][3][5] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising class: benzofuran-6-ylmethanamine derivatives. Our focus will be on understanding how subtle molecular modifications translate into significant changes in biological activity, providing a framework for the rational design of next-generation therapeutics.

The Benzofuran Core: A Foundation for Diverse Pharmacology

Benzofuran, a bicyclic aromatic compound composed of a fused benzene and furan ring, is a common motif in natural products and synthetic molecules with a broad spectrum of pharmacological activities.[2][3][6] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][5][7] The versatility of the benzofuran nucleus lies in its susceptibility to substitution at various positions, allowing for the fine-tuning of its electronic and steric properties to optimize interactions with biological targets.

Decoding the Structure-Activity Relationship of Benzofuran-6-ylmethanamine Derivatives

The therapeutic potential of benzofuran-6-ylmethanamine derivatives is intrinsically linked to their ability to interact with specific biological targets, most notably monoamine transporters and enzymes. The following sections dissect the key structural features that govern this interaction.

The Significance of the 6-Position Aminoalkyl Side Chain

The position of the aminoalkyl side chain on the benzofuran ring is a critical determinant of biological activity. While derivatives with the side chain at the 5-position have been explored, the 6-isomers often exhibit distinct pharmacological profiles. For instance, in the context of monoamine transporter activity, 6-(2-aminopropyl)benzofuran (6-APB) and its N-methylated analog 6-MAPB have been shown to be potent monoamine releasers, similar to MDMA.[8][9]

Key Structural Modifications and Their Impact on Activity

The following table summarizes the key SAR findings for benzofuran-6-ylmethanamine derivatives, focusing on their activity as monoamine oxidase (MAO) inhibitors and monoamine releasers.

Modification Effect on Biological Activity Example(s) Reference(s)
N-Alkylation of the Methanamine N-methylation can influence potency and selectivity for monoamine transporters.6-APB vs. 6-MAPB[8][9]
Extension of the Alkyl Chain Increasing the length of the alkyl chain can alter the interaction with the target protein.6-(2-methylaminobutyl)benzofuran (6-MABB)[10][11]
Stereochemistry of the Side Chain The stereochemistry of the chiral center on the side chain can significantly impact potency and efficacy. The (S)-enantiomers of 6-MABB are more efficacious releasing agents at SERT, NET, and DAT compared to the (R)-enantiomers.[10][11](S)-6-MABB vs. (R)-6-MABB[10][11]
Substitution on the Benzofuran Ring Substituents on the benzofuran ring, such as sulfonyloxy or benzyloxy groups, can dramatically alter the activity and selectivity towards MAO-A or MAO-B. For example, 6'-sulfonyloxy derivatives show high affinity for MAO-A, while 6'-benzyloxy derivatives are potent MAO-B inhibitors.[12]6'-sulfonyloxy and 6'-benzyloxy derivatives[12]
Visualizing the SAR: A Conceptual Workflow

The following diagram illustrates the key decision points in the rational design of benzofuran-6-ylmethanamine derivatives based on their intended biological target.

SAR_Workflow Start Benzofuran-6-ylmethanamine Scaffold Target Select Biological Target Start->Target MAO Monoamine Oxidase (MAO) Target->MAO Inhibition MAT Monoamine Transporters (DAT, SERT, NET) Target->MAT Release/Uptake Inhibition Modification Introduce Structural Modifications MAO->Modification MAT->Modification SideChain Modify Methanamine Side Chain (N-alkylation, chain length, stereochemistry) Modification->SideChain RingSub Substitute on Benzofuran Ring (e.g., sulfonyloxy, benzyloxy) Modification->RingSub Evaluation Biological Evaluation (in vitro & in vivo assays) SideChain->Evaluation RingSub->Evaluation SAR_Analysis Analyze Structure-Activity Relationship Evaluation->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization

Caption: Rational design workflow for benzofuran-6-ylmethanamine derivatives.

Experimental Protocols

General Synthesis of Benzofuran-6-ylmethanamine Derivatives

The synthesis of benzofuran-6-ylmethanamine derivatives can be achieved through various synthetic routes. A common approach involves the construction of the benzofuran core followed by the introduction of the methanamine side chain.

Step 1: Synthesis of the Benzofuran Core A variety of methods can be employed for the synthesis of the benzofuran nucleus, often starting from substituted phenols and involving cyclization reactions.[13][14][15]

Step 2: Introduction of the Methanamine Side Chain The methanamine side chain at the 6-position can be introduced through reactions such as the Vilsmeier-Haack reaction to install a formyl group, followed by reductive amination.

The following diagram outlines a generalized synthetic workflow.

Synthesis_Workflow Start Substituted Phenol Cyclization Benzofuran Ring Formation Start->Cyclization Benzofuran Substituted Benzofuran Cyclization->Benzofuran Formylation Introduction of Formyl Group at C6 Benzofuran->Formylation Aldehyde 6-Formylbenzofuran Formylation->Aldehyde ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination FinalProduct Benzofuran-6-ylmethanamine Derivative ReductiveAmination->FinalProduct

Caption: Generalized synthetic workflow for benzofuran-6-ylmethanamine derivatives.

In Vitro Monoamine Transporter Assay

To evaluate the activity of the synthesized compounds on monoamine transporters, uptake inhibition and release assays are commonly performed using rat brain synaptosomes.

1. Preparation of Synaptosomes:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in a sucrose buffer.

  • The homogenate is centrifuged to pellet the synaptosomes.

  • The synaptosomal pellet is resuspended in a suitable assay buffer.

2. Uptake Inhibition Assay:

  • Synaptosomes are pre-incubated with various concentrations of the test compound.

  • A radiolabeled monoamine neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake.

  • After a short incubation period, the uptake is terminated by rapid filtration.

  • The amount of radioactivity trapped in the synaptosomes is quantified by liquid scintillation counting.

  • IC₅₀ values are calculated from the concentration-response curves.

3. Release Assay:

  • Synaptosomes are preloaded with a radiolabeled monoamine.

  • After washing to remove excess radiolabel, the preloaded synaptosomes are incubated with the test compound.

  • The amount of radioactivity released into the supernatant is measured.

  • EC₅₀ values for release are determined from the concentration-response curves.

Concluding Remarks and Future Perspectives

The benzofuran-6-ylmethanamine scaffold represents a highly promising starting point for the development of novel therapeutics targeting the central nervous system. The structure-activity relationships discussed herein provide a roadmap for medicinal chemists to rationally design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on exploring a wider range of substitutions on both the benzofuran ring and the methanamine side chain. Furthermore, a deeper understanding of the molecular interactions between these compounds and their biological targets through computational modeling and structural biology will be invaluable in guiding future drug discovery efforts.

References

  • Inhibition of monoamine oxidase by indole and benzofuran derivatives. PubMed. Available at: [Link]

  • Discovery, biological evaluation, and structure-activity and -selectivity relationships of 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides, a novel class of potent and selective monoamine oxidase inhibitors. PubMed. Available at: [Link]

  • Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. PMC. Available at: [Link]

  • Inhibition of monoamine oxidase by indole and benzofuran derivatives. ElectronicsAndBooks. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available at: [Link]

  • Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. PubMed. Available at: [Link]

  • Bioactive Benzofuran derivatives: A review. PubMed. Available at: [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study. PMC. Available at: [Link]

  • Benzofuran – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. PubMed. Available at: [Link]

  • Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. Blossom Analysis. Available at: [Link]

  • Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. Bentham Science. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. Available at: [Link]

  • The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. PubMed. Available at: [Link]

  • The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats | Request PDF. ResearchGate. Available at: [Link]

  • Benzofuran derivatives, their production and use. Patsnap.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. Available at: [Link]

  • Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints | Request PDF. ResearchGate. Available at: [Link]

Sources

The Pharmacophore Frontier: Unlocking 6-Substituted Benzofuran Amines

[1]

Executive Summary: The Indole Bioisostere with a Twist

The benzofuran scaffold represents a cornerstone in medicinal chemistry, serving as a robust bioisostere to the ubiquitous indole.[1] While the indole nitrogen acts as a hydrogen bond donor, the benzofuran oxygen serves as a weak hydrogen bond acceptor, altering lipophilicity (LogP) and metabolic profiles.[1]

This technical guide focuses specifically on 6-substituted benzofuran amines . This sub-class is privileged because the C6 position on the benzofuran ring is electronically and sterically analogous to the C5 position of indole (the serotonin attachment point). Modulation at C6 allows for precise tuning of receptor subtype selectivity (particularly 5-HT receptors) and metabolic stability, while the amine moiety (typically at C3 or on a C3-alkyl chain) drives primary target engagement.[1]

Structural Biology & SAR: The "Selectivity Switch"

The structure-activity relationship (SAR) of this scaffold relies on a tripartite interaction model.[1]

The Core Triad
  • The Amine Handle (Target Engagement): Usually located on a flexible alkyl chain at C3 (e.g., ethylamine) or directly attached for kinase targets.[1] It forms the critical salt bridge with Aspartate residues in GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).[1]

  • The Furan Oxygen (Lipophilic/Electronic Modulator): Unlike the indole NH, the ether oxygen lowers the polar surface area (PSA), enhancing blood-brain barrier (BBB) permeability—crucial for CNS targets.[1]

  • The C6-Substituent (The Selectivity Switch): This is the "Magic Methyl" region of the scaffold. Substituents here project into the hydrophobic crevices of receptors (e.g., the hydrophobic pocket formed by Val, Phe, and Trp residues in 5-HT2C).[1]

SAR Visualization

The following diagram illustrates the vector analysis for optimizing this scaffold.

SAR_MapCoreBenzofuran Core(Lipophilic Anchor)AmineAmine Moiety (C3)(Salt Bridge / H-Bond Donor)Core->Amine Linker Length (n=1-3)Controls EfficacyC6_SubC6-Substituent(Selectivity & Metabolic Block)Core->C6_Sub Electronic Tuning(Halogen/Methoxy)C2_PosC2-Position(Metabolic Liability)Core->C2_Pos Furan Ring Opening(CYP450 Attack)C6_Sub->C2_Pos EWG at C6 stabilizesFuran double bond

Caption: SAR interaction map highlighting the C6-substituent's role in stabilizing the metabolic liability at C2 while driving selectivity.

Metabolic Liability & Optimization

A critical challenge with benzofurans is the metabolic opening of the furan ring by CYP450 enzymes (primarily CYP2D6 and CYP3A4), leading to reactive enedial intermediates that can cause hepatotoxicity.[1]

The C6 Solution: Introducing electron-withdrawing groups (EWGs) or metabolically stable lipophilic groups (e.g., -CF3, -Cl, -F) at the C6 position reduces the electron density of the furan C2-C3 double bond.[1] This raises the oxidation potential, making the ring less susceptible to epoxidation and subsequent opening.[1]

Data Summary: Metabolic Stability vs. C6 Substitution Microsomal Stability Assay (Human Liver Microsomes)

Compound VariantC6 Substituentt 1/2 (min)Cl_int (µL/min/mg)Notes
BF-H (Ref) -H12.4115.0Rapid furan oxidation
BF-OMe -OCH318.285.4O-demethylation is major route
BF-F -F45.632.1Blocked para-position metabolism
BF-CF3 -CF3>60<15.0High stability; lowered C2-C3 reactivity

Synthetic Pathways: The Modular Approach

To access diverse 6-substituted benzofuran amines, a modular synthesis is required. The Sonogashira-Cyclization strategy is preferred over the Rap-Stoermer reaction for library generation due to milder conditions and higher tolerance for functional groups.[1]

Synthetic Workflow Diagram

Synthesis_FlowStart2-Amino-4-substituted Phenol(Starting Material)IodinationStep 1: Iodination(NIS, MeCN)Start->IodinationSonogashiraStep 2: Sonogashira Coupling(Terminal Alkyne + Pd/Cu)Iodination->Sonogashira Install Alkyne at C2CyclizationStep 3: Cyclization(Base-mediated or Au-catalyzed)Sonogashira->Cyclization 5-endo-digAmineInstallStep 4: Amine Installation(Reductive Amination or Deprotection)Cyclization->AmineInstallFinal6-Substituted Benzofuran AmineAmineInstall->Final

Caption: Modular synthetic route utilizing Sonogashira coupling for rapid analog generation.

Detailed Experimental Protocol

Objective: Synthesis of 6-(trifluoromethyl)benzofuran-3-ethanamine (Representative Scaffold).

Step 1: Iodination of Phenol

  • Dissolve 3-(trifluoromethyl)phenol (10.0 mmol) in acetonitrile (50 mL).

  • Add N-Iodosuccinimide (NIS) (11.0 mmol) portion-wise at 0°C.

  • Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1]

  • Workup: Quench with sat. Na2S2O3.[1] Extract with EtOAc.[1][2] The product, 2-iodo-5-(trifluoromethyl)phenol, directs the substituent to the C6 position of the final benzofuran.[1]

Step 2: Sonogashira Coupling & Cyclization (One-Pot)

  • To a degassed solution of the iodo-phenol (5.0 mmol) in DMF (20 mL), add PdCl2(PPh3)2 (0.05 eq) and CuI (0.1 eq).

  • Add triethylamine (3.0 eq) followed by 4-((trimethylsilyl)but-3-ynyl)phthalimide (as a protected amine precursor) (6.0 mmol).

  • Heat to 80°C for 12 hours. The phenol oxygen attacks the activated alkyne, effecting cyclization.[1]

  • Purification: Flash chromatography (SiO2) yields the phthalimide-protected benzofuran.[1]

Step 3: Deprotection (Amine Release) [1]

  • Dissolve the intermediate in EtOH (20 mL).

  • Add Hydrazine hydrate (5.0 eq) and reflux for 2 hours.

  • Cool, filter the phthalhydrazide precipitate.[1]

  • Concentrate filtrate and convert to HCl salt using 4M HCl in dioxane.

Validation Checkpoint:

  • 1H NMR (DMSO-d6): Look for the diagnostic C2-H singlet at ~7.8-8.0 ppm. Absence of this peak suggests incomplete cyclization or ring opening.

  • HRMS: Confirm [M+H]+ consistent with the calculated mass.

Therapeutic Case Studies

CNS: 5-HT2C Agonists (Psychoplastogens)

Compounds like 6-APB (6-(2-aminopropyl)benzofuran) demonstrate how C6-substitution drives potency.[1]

  • Mechanism: The benzofuran core mimics the indole of serotonin. The C6-alkyl/halogen group fills the hydrophobic pocket usually occupied by the 5-hydroxy/5-chloro group of tryptamines.[1]

  • Outcome: 6-substituted analogs often show higher selectivity for 5-HT2C over 5-HT2A compared to their indole counterparts, reducing hallucinogenic potential while maintaining therapeutic efficacy for depression or OCD.[1]

Oncology: Kinase Inhibition

6-substituted benzofuran-3-amines have emerged as scaffolds for inhibiting VEGFR and EGFR.[1]

  • Role of C6: In this context, bulky groups at C6 (e.g., 6-(3-morpholinopropoxy)) can solubilize the molecule and interact with the solvent-exposed region of the ATP-binding pocket.[1]

References

  • Review of Benzofuran Synthesis: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.[3] (2024).[1][4][5] NIH/PubMed. Link

  • 5-HT2C Agonist SAR: Novel Benzofuran and Benzothiophene Psychedelic Psychoplastogens as 5-HT2C Agonists. (2025).[1][2][6][7][8] ResearchGate. Link

  • Anticancer SAR: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022).[1][9][10] NIH/PubMed. Link

  • Metabolic Stability: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review. (2023).[1][11] MDPI.[1][2][10] Link[1]

  • General Pharmacology: Mini review on important biological properties of benzofuran derivatives. (2016).[1][9][12] MedCrave. Link

A Comprehensive Technical Guide on the Biological Activities of Benzofuran Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran scaffold, a heterocyclic compound formed by the fusion of benzene and furan rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological and pharmacological activities.[3][4][5] This guide provides an in-depth exploration of the diverse therapeutic potential of benzofuran analogs, with a focus on their anticancer, neuroprotective, and antimicrobial properties. While the specific substitution pattern of 1-benzofuran-6-ylmethanamine is a point of interest, this document will address the broader class of benzofuran derivatives to establish a comprehensive scientific context for its potential applications. We will delve into key mechanisms of action, elucidate structure-activity relationships (SAR), present detailed experimental protocols for lead characterization, and offer a forward-looking perspective on the role of these compounds in modern drug development.

The Benzofuran Scaffold: A Privileged Core in Medicinal Chemistry

Introduction to the Benzofuran Structure

The benzofuran core is a bicyclic aromatic system that serves as a versatile and robust template for chemical modification.[1] Its unique electronic and structural characteristics allow for the introduction of various substituents at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological effects.[1] This adaptability has made the benzofuran nucleus a frequent target for medicinal chemists aiming to develop novel therapeutics for a wide range of disorders.[2]

Significance in Natural Products and Synthetic Drugs

Benzofuran derivatives are ubiquitous in nature, found in a variety of plants where they contribute to a range of biological functions.[4][6] Well-known natural products like Ailanthoidol, Cicerfuran, and Conocarpan feature this core structure and possess activities ranging from antifungal to anticancer.[3][6] In the realm of synthetic pharmaceuticals, the benzofuran moiety is a key component of established drugs such as the antiarrhythmic agent Amiodarone and the antifungal drug Griseofulvin, underscoring its clinical significance.[6]

Anticancer Activity of Benzofuran Analogs

The development of benzofuran derivatives as anticancer agents is one of the most extensively researched areas, with many analogs demonstrating potent cytotoxicity against a panel of human cancer cell lines, often with reduced adverse effects compared to conventional chemotherapy.[1][2][7]

Key Mechanisms of Action

Benzofuran analogs exert their anticancer effects through diverse and often multi-targeted mechanisms.

  • Kinase Inhibition : Certain derivatives function as potent inhibitors of key signaling kinases involved in tumor growth and proliferation. For instance, specific benzofuran-nicotinonitrile derivatives have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8]

  • Topoisomerase II Inhibition : Topoisomerase II (Topo II) is a critical enzyme for DNA replication in cancer cells. Some benzofuran analogs have demonstrated stronger Topo II inhibitory activity than the standard drug Etoposide, leading to cell cycle arrest and apoptosis.[8]

  • Tubulin Polymerization Inhibition : Disruption of microtubule dynamics is a validated anticancer strategy. Halogenated benzofuran derivatives have been identified as inhibitors of tubulin polymerization, inducing cell cycle arrest at the G2/M phase and triggering apoptosis through both receptor-mediated and mitochondrial pathways.[9]

  • Inhibition of Hypoxia-Inducible Factor (HIF-1) : The HIF-1 pathway is crucial for tumor survival in low-oxygen environments. Benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit this pathway, which is implicated in the progression of various malignant cancers.[10]

Structure-Activity Relationship (SAR) Insights

Systematic studies have revealed key structural features that govern the anticancer potency of benzofuran analogs.

  • Halogenation : The introduction of halogen atoms (Cl, Br, F) into the benzofuran system, either on the ring or on substituent groups, consistently results in a significant enhancement of cytotoxic activity.[3][10]

  • Substitutions at C-2 and C-3 : The C-2 and C-3 positions of the furan ring are critical for activity. Ester or heterocyclic ring substitutions at the C-2 position have been found to be crucial for cytotoxicity.[1]

  • Hybrid Molecules : Hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties like piperazine, imidazole, or chalcone have emerged as particularly potent cytotoxic agents.[10]

Data Summary: Cytotoxicity of Lead Compounds

The following table summarizes the in vitro anticancer activity of selected benzofuran derivatives against various human cancer cell lines.

Compound ClassSpecific AnalogTarget Cell LineIC₅₀ (µM)Reference
Benzofuran-Nicotinonitrile Compound 14dHeLa-[8]
VEGFR-2 Inhibition0.069[8]
EGFR Inhibition0.103[8]
Topo II Inhibition19.74[8]
6-HMA-Benzofuran Compound 5 (with Fluorine)-0.43[1]
3-Methylbenzofuran Compound 16bA5491.48[7]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a standard colorimetric method for assessing cell viability and proliferation, making it a cornerstone for primary cytotoxicity screening.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Workflow Visualization: Anticancer Drug Discovery

G cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development LIB Compound Library (Benzofuran Analogs) HTS Primary Screen (e.g., MTT Assay) LIB->HTS Test Compounds HITS Hit Identification HTS->HITS Identify Active Compounds SAR SAR Studies (Chemical Synthesis) HITS->SAR Initial Hits SEC_ASSAY Secondary Assays (Mechanism of Action) SAR->SEC_ASSAY Synthesize Analogs SEC_ASSAY->SAR Feedback Loop LEAD_OPT Lead Optimization SEC_ASSAY->LEAD_OPT Select Leads ADME ADME/Tox (In Vitro & In Vivo) LEAD_OPT->ADME IN_VIVO In Vivo Efficacy (Xenograft Models) ADME->IN_VIVO CANDIDATE Candidate Selection IN_VIVO->CANDIDATE

Caption: High-level workflow for anticancer drug discovery using benzofuran analogs.

Neuroprotective and Neuromodulatory Activities

Benzofuran derivatives have emerged as promising multi-target agents for treating complex neurodegenerative disorders like Alzheimer's disease (AD).[11][12] Their ability to interact with multiple pathological pathways makes them particularly attractive candidates.

Key Mechanisms of Action
  • Cholinesterase Inhibition : A primary strategy in AD treatment is to increase acetylcholine levels in the brain. Several novel benzofuran compounds have been synthesized that exhibit potent acetylcholinesterase (AChE) inhibitory activity, with some showing IC₅₀ values comparable to the standard drug donepezil.[13][14]

  • Modulation of Amyloid-β (Aβ) Aggregation : The aggregation of Aβ peptides into toxic plaques is a hallmark of AD. Benzofuran-based compounds have been shown to effectively inhibit Aβ fibril formation and protect neuronal cells from Aβ-induced toxicity.[11][12][15]

  • Antioxidant and Anti-neuroinflammatory Effects : Oxidative stress and neuroinflammation contribute significantly to neuronal damage. Benzofuran derivatives can mitigate these effects by scavenging free radicals and reducing levels of inflammatory cytokines like IL-6, thereby exerting a neuroprotective effect.[13][15]

Data Summary: Acetylcholinesterase Inhibition
CompoundDescriptionAChE IC₅₀ (µM)Reference
Compound 7c Novel Benzofuran Derivative0.058[14]
Compound IV 3-((3-Acetylphenyl) amino)-1-(benzofuran-2-yl) prop-2-en-1-one0.058[13]
Donepezil Reference Drug0.049[13][14]
Experimental Protocol: Ellman's Method for AChE Inhibition

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE enzyme, DTNB, and the substrate ATCI in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.

  • Inhibitor Addition: Add 25 µL of various concentrations of the benzofuran analog to the test wells. Add 25 µL of buffer to the control wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding 25 µL of the AChE enzyme solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the % inhibition against the inhibitor concentration to calculate the IC₅₀ value.

Pathway Visualization: Multi-Target Strategy for Alzheimer's

G BZ Benzofuran Analog AChE AChE Enzyme BZ->AChE Inhibits Abeta Aβ Monomers BZ->Abeta Inhibits Aggregation ROS Oxidative Stress (ROS) BZ->ROS Scavenges ACh_deg ACh Degradation AChE->ACh_deg Abeta_agg Aβ Aggregation Abeta->Abeta_agg Neuroinflam Neuroinflammation ROS->Neuroinflam ACh_inc ↑ Acetylcholine (Improved Cognition) ACh_deg->ACh_inc leads to Plaque_dec ↓ Aβ Plaques (Reduced Toxicity) Abeta_agg->Plaque_dec leads to Neuron_prot ↑ Neuronal Survival (Neuroprotection) Neuroinflam->Neuron_prot leads to

Caption: Multi-target mechanism of benzofuran analogs in Alzheimer's disease therapy.

Antimicrobial Properties of Benzofuran Derivatives

Infectious diseases remain a global health threat, exacerbated by rising antimicrobial resistance. Benzofuran derivatives have demonstrated a wide spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungi, making them valuable scaffolds for the development of new anti-infective agents.[16][17][18]

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzofuran analog in the broth.

  • Inoculation: Add an equal volume of the standardized inoculum to each well, resulting in a final volume of 100-200 µL per well.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A standard antibiotic like Ciprofloxacin can be used as a reference compound.[18]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a viability indicator like resazurin or by measuring absorbance.

Emerging and Other Biological Activities

The versatility of the benzofuran scaffold extends beyond the major areas discussed.

  • Anti-osteoporotic Activity : A novel series of 3,5-disubstituted benzofuran derivatives has been identified with potent osteoblast differentiation-promoting activity.[19][20] The lead compound, 23d, was shown to act by inhibiting cyclin-dependent kinase 8 (CDK8) and demonstrated oral activity in an ovariectomized rat model of osteoporosis, increasing femoral bone mineral density.[19][20]

  • Anti-inflammatory and Antiviral Potential : The benzofuran core is present in compounds with documented anti-inflammatory, antiviral, and antioxidant properties, highlighting its potential for development in a wide array of therapeutic areas.[3][5][6]

Conclusion and Future Directions

The benzofuran scaffold is undeniably a cornerstone of medicinal chemistry, providing a foundation for compounds with potent and diverse biological activities. Research into its derivatives has yielded promising leads in oncology, neurodegeneration, and infectious diseases. The structure-activity relationships elucidated to date provide a clear roadmap for medicinal chemists to design next-generation therapeutics with improved potency and selectivity.

Future research should focus on exploring less common substitution patterns, such as the 1-benzofuran-6-ylmethanamine moiety, to unlock novel pharmacological profiles. Furthermore, the inherent ability of many benzofuran analogs to engage multiple biological targets simultaneously makes them ideal candidates for the development of multi-target drugs, a strategy that is increasingly vital for treating complex, multifactorial diseases. The continued synthesis and biological evaluation of novel benzofuran analogs will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (MDPI)
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (PubMed)
  • Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti
  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents.
  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti
  • Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study. (PMC)
  • Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. (ijpsonline.com)
  • Synthesis of New Benzofuran Derivatives and Evaluation of their Antimicrobial Activities. (scinapse.io)
  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (PMC)
  • Synthesis and antimicrobial activity of some benzofuran deriv
  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (International Journal of Pharmacy and Biological Sciences)
  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Deriv
  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran deriv
  • Mini review on important biological properties of benzofuran deriv
  • Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investig
  • Biologically important benzofuran analogs.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (PMC)
  • Anticancer therapeutic potential of benzofuran scaffolds. (PMC)
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Anticancer therapeutic potential of benzofuran scaffolds. (RSC Publishing)
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (mdpi.com)

Sources

Benzofuran-6-methanamine HCl molecular weight and formula

[1]

Executive Summary

Benzofuran-6-methanamine hydrochloride (CAS: 943844-52-8) is a specialized heterocyclic building block used extensively in medicinal chemistry.[1][2][3] As a primary amine attached to the 6-position of a benzofuran core, it serves as a critical scaffold for developing kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and anti-inflammatory agents.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in drug discovery.[1] Unlike the more common 2- or 3-substituted benzofurans, the 6-position substitution offers unique vector geometry for exploring binding pockets, making it a high-value intermediate for diversifying structure-activity relationship (SAR) studies.[1]

Part 1: Physicochemical Identity[1]

The following data establishes the core identity of the compound. Researchers should verify these parameters upon receipt of any commercial batch to ensure structural integrity.

Table 1: Core Chemical Specifications
ParameterSpecification
Chemical Name Benzofuran-6-ylmethanamine hydrochloride
Synonyms 6-(Aminomethyl)benzofuran HCl; 1-Benzofuran-6-ylmethanamine HCl
CAS Number 943844-52-8
Molecular Formula

Molecular Weight 183.63 g/mol
Free Base MW 147.17 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
SMILES C1=CC2=C(C=C1CN)OC=C2.Cl
InChI Key ORSCEBONMBYAHW-UHFFFAOYSA-N (Base)
Structural Analysis & Spectroscopy

The benzofuran ring consists of a benzene ring fused to a furan ring.[4] The 6-position is located on the benzene ring, para to the furan oxygen.[1]

  • 1H NMR Signature: Expect a singlet (~2H) for the benzylic methylene (

    
    ) around 
    
    
    4.0–4.2 ppm.[1] The furan protons (H2, H3) typically appear as doublets around
    
    
    7.6 and 6.8 ppm, respectively.[1]
  • Mass Spectrometry: In ESI+, the dominant ion will be the

    
     peak at 
    
    
    (corresponding to the free base).[1]

Part 2: Synthetic Pathways[1]

Synthesizing Benzofuran-6-methanamine HCl requires navigating the reactivity of the benzofuran ring, which is sensitive to strong acids and oxidants.[1] The two primary routes involve reducing a nitrile or an amide precursor.

Route A: Reduction of 6-Cyanobenzofuran (Preferred)

This route is favored for its atom economy and direct access to the amine.[1]

  • Precursor Synthesis: Start with 6-hydroxybenzofuran .[1] Convert the phenol to a triflate (using

    
    ), then perform a Pd-catalyzed cyanation (using 
    
    
    ,
    
    
    ) to yield 6-cyanobenzofuran .[1]
  • Reduction:

    • Reagents:

      
       (LAH) in dry THF or Hydrogenation (Raney Ni, 
      
      
      ).[1]
    • Protocol: Add the nitrile dropwise to a suspension of LAH at 0°C. Reflux for 2–4 hours.

    • Workup: Quench carefully (Fieser method), filter, and treat the filtrate with HCl in dioxane/ether to precipitate the salt.[1]

Route B: Amide Reduction (Scalable)

This route avoids the use of toxic cyanides and is often used in larger-scale manufacturing (e.g., related to Lifitegrast intermediates).[1]

  • Precursor: Benzofuran-6-carboxylic acid .[1]

  • Amide Formation: Activate the acid (SOCl2 or HATU) and react with ammonia (

    
    ) to form the primary amide.
    
  • Reduction: Reduce the amide using Borane-THF (

    
    ) or LAH.[1]
    
  • Salt Formation: Isolate the free amine and convert to the HCl salt for stability.

Visualization: Synthetic Workflow

SynthesisStart6-HydroxybenzofuranTriflateBenzofuran-6-yl TriflateStart->TriflateTf2O, PyridineNitrile6-CyanobenzofuranTriflate->NitrileZn(CN)2, Pd(0)ProductBenzofuran-6-methanamine HClNitrile->Product1. LiAlH42. HClAcidBenzofuran-6-carboxylic AcidAmideBenzofuran-6-carboxamideAcid->Amide1. SOCl22. NH3Amide->ProductBH3-THF

Caption: Figure 1. Dual synthetic pathways to Benzofuran-6-methanamine HCl via Nitrile (Route A) and Amide (Route B)[1] intermediates.

Part 3: Applications in Drug Discovery[1][3]

Pharmacophore & Bioisosterism

The benzofuran-6-methanamine moiety is a "privileged scaffold" because it combines a lipophilic aromatic core with a polar, basic "handle."[1]

  • Bioisostere: It often serves as a bioisostere for indole-6-methanamine or naphthalene-2-methanamine .[1] The oxygen atom in the benzofuran ring acts as a weak hydrogen bond acceptor, unlike the N-H donor in indole, altering the solvation profile and binding affinity.[1]

  • Vector Analysis: The 6-position directs the amine substituent into a specific region of the protein binding pocket (often the solvent-exposed region in kinase ATP pockets), distinct from the 2- or 3-positions.[1]

Medicinal Chemistry Case Study

While specific clinical candidates using exactly this fragment are proprietary, the Benzofuran-6-carboxylic acid precursor is a known intermediate in the synthesis of Lifitegrast (Xiidra), an LFA-1 antagonist used for dry eye disease.[1] This validates the benzofuran-6-substitution pattern as a drug-like motif with favorable metabolic stability.[1]

Experimental Protocol: Amide Coupling

To use this compound in library synthesis (e.g., reacting with a carboxylic acid

  • Dissolution: Dissolve 1.0 eq of Benzofuran-6-methanamine HCl in DMF.

  • Neutralization: Add 3.0 eq of DIPEA (Diisopropylethylamine) to free the base.

  • Coupling: Add 1.0 eq of Carboxylic Acid and 1.1 eq of HATU.

  • Reaction: Stir at RT for 2–16 hours.

  • Validation: Monitor by LC-MS for the disappearance of the amine (

    
     148) and appearance of the amide product.
    

Part 4: Handling & Stability[1]

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Stability: The benzofuran ring is stable to basic and weakly acidic conditions but can polymerize or ring-open under strong acidic conditions combined with heat.[1]

  • Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

References

  • PubChem Compound Summary. (2025). 1-Benzofuran-6-ylmethanamine hydrochloride.[1][2][5] National Center for Biotechnology Information. Retrieved from [Link]

  • Song, S. Y., et al. (2015).[6] "An improved and scale-up synthesis of 6-hydroxybenzofuran." Research on Chemical Intermediates, 42, 6827–6835.[1] (Describes precursor synthesis). Retrieved from [Link]

  • Zade, V. M., et al. (2024).[7] "Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast." ResearchGate.[3][6][7] (Validates the 6-substituted benzofuran scaffold). Retrieved from [Link]

  • Chemsrc. (2025).[3][6] CAS 943844-52-8 Entry.[1][2][5][8] Retrieved from [Link]

Comparative Technical Analysis: Benzofuran-5-yl vs. Benzofuran-6-yl Methanamine Isomers

[1][2]

Executive Summary

The benzofuran scaffold represents a critical bioisostere in medicinal chemistry, frequently serving as a surrogate for the indole nucleus (found in serotonin) or the methylenedioxyphenyl moiety (found in MDA/MDMA). While the 2-aminopropyl homologs (5-APB and 6-APB) are well-documented for their psychoactive profiles, the methanamine (aminomethyl) isomers—Benzofuran-5-ylmethanamine and Benzofuran-6-ylmethanamine —serve as fundamental "C1-homolog" building blocks.

This guide analyzes the structural, electronic, and synthetic divergences between these two isomers. The 5-yl isomer provides a linear topology analogous to serotonin (5-HT), whereas the 6-yl isomer offers a "bent" vector often associated with enhanced selectivity for dopamine transporters (DAT) in homologous series. This document synthesizes chemical data, synthetic protocols, and structure-activity relationships (SAR) to guide their application in fragment-based drug discovery.

Chemical & Physical Profile

The core difference lies in the substitution position on the benzene ring of the benzofuran system. This positional change alters the vector of the amine side chain relative to the furan oxygen lone pairs, impacting both receptor docking and metabolic stability.

PropertyBenzofuran-5-ylmethanamine Benzofuran-6-ylmethanamine
CAS Number 37798-08-617450-69-0
Molecular Formula C

H

NO
C

H

NO
Molecular Weight 147.17 g/mol 147.17 g/mol
Topology Linear (pseudo-para to furan C2)Bent (pseudo-meta to furan C2)
Bioisosteric Analog 5-Hydroxytryptamine (Serotonin)6-Substituted Indoles / MDA
Electronic Character Amine is conjugated to O1 via C3a-C7aAmine is electronically distinct from O1
Key Precursor 5-Bromobenzofuran / 5-Cyanobenzofuran6-Bromobenzofuran / 6-Cyanobenzofuran
Electronic Differentiation[5]
  • 5-Position: The C5 carbon is electronically coupled to the furan oxygen (O1) through the

    
    -system. In electrophilic aromatic substitution, the 5-position is activated (para-like relative to the ether oxygen).
    
  • 6-Position: The C6 carbon is less electronically influenced by the O1 lone pair compared to C5. Substituents at C6 often exert steric rather than electronic influence on the furan ring's binding pocket interactions.

Synthetic Pathways[4][6]

The synthesis of these isomers requires divergent strategies due to the directing effects on the benzene ring. The 5-isomer is generally more accessible via salicylaldehyde derivatives, while the 6-isomer often requires resorcinol-based starting materials or specific metal-catalyzed cyclizations.

Protocol A: Synthesis of Benzofuran-5-ylmethanamine

Mechanism: Rapoport-type cyclization or alkylation of salicylaldehyde followed by functional group interconversion.

  • Start: 5-Bromosalicylaldehyde.

  • Cyclization: Reaction with ethyl bromoacetate (K

    
    CO
    
    
    , DMF) followed by hydrolysis and decarboxylation yields 5-bromobenzofuran .
  • Cyanation: Rosenmund-von Braun reaction (CuCN, DMF, reflux) converts the bromide to benzofuran-5-carbonitrile .

  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) or hydride reduction (LiAlH

    
    , THF) yields the 5-ylmethanamine .
    
Protocol B: Synthesis of Benzofuran-6-ylmethanamine

Mechanism: Requires constructing the furan ring on a 4-substituted phenol (resorcinol derivative).

  • Start: 4-Bromoresorcinol or 2-Hydroxy-4-bromobenzaldehyde.

  • Cyclization: Reaction with chloroacetaldehyde or bromoacetaldehyde dimethyl acetal under acidic conditions yields 6-bromobenzofuran .

  • Formylation (Alternative): Lithium-halogen exchange (n-BuLi, -78°C) followed by DMF quench yields benzofuran-6-carbaldehyde .

  • Reductive Amination: Reaction with hydroxylamine to form the oxime, followed by reduction (Zn/HCl or LAH) to the 6-ylmethanamine .

SynthesisPathwayscluster_55-Isomer Routecluster_66-Isomer RouteSalicyl5-Bromo-2-hydroxybenzaldehydeBrBZF55-BromobenzofuranSalicyl->BrBZF5Cyclization(Et-Br-Acetate)CNBZF5Benzofuran-5-carbonitrileBrBZF5->CNBZF5CuCN, DMF(Cyanation)Prod5Benzofuran-5-ylmethanamineCNBZF5->Prod5LiAlH4(Reduction)Resorc4-Bromoresorcinol / 2-Hydroxy-4-bromobenzaldehydeBrBZF66-BromobenzofuranResorc->BrBZF6CyclizationAldBZF6Benzofuran-6-carbaldehydeBrBZF6->AldBZF61. n-BuLi2. DMFProd6Benzofuran-6-ylmethanamineAldBZF6->Prod61. NH2OH2. Reduction

Caption: Divergent synthetic workflows for 5-yl vs 6-yl isomers. Note the reliance on distinct starting phenolic precursors.

Structural Analysis & Bioisosterism

Understanding the "Bioisosteric Overlay" is crucial for predicting pharmacological activity. These methanamines are often used as fragments to mimic the ethylamine side chain of tryptamines or the phenethylamine core of catecholamines.

The Serotonin (5-HT) Overlay
  • 5-yl Isomer: When the benzofuran is superimposed on the indole ring of serotonin, the 5-position of the benzofuran corresponds directly to the 5-position of the indole (where the -OH group resides in serotonin). Thus, Benzofuran-5-ylmethanamine is a direct steric and electronic bioisostere of the serotonin core.

  • 6-yl Isomer: This isomer places the amine chain at a position analogous to the 6-position of indole. In SAR studies of hallucinogens (e.g., tryptamines), 6-substitution often retains potency but alters receptor subtype selectivity (e.g., 5-HT2A vs 5-HT2C).

The MDA/MDMA Overlay

In the context of phenethylamines (like MDA), the benzofuran ring mimics the 3,4-methylenedioxybenzene system.[1]

  • 5-APB (C3 homolog of 5-yl): Mimics the "para" oxygen effect relative to the chain.

  • 6-APB (C3 homolog of 6-yl): Mimics the "meta" oxygen effect.

  • Pharmacological Divergence: Literature on the homologs (APB series) suggests that the 6-isomer often exhibits higher potency at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) compared to the 5-isomer, which is often more serotonergic.

BioisostereLogicSerotoninSerotonin (5-HT)(Indole Core)BZF5Benzofuran-5-yl(Linear Topology)Serotonin->BZF5Direct Bioisostere(5-OH mimic)MDAMDA/MDMA(Methylenedioxy Core)MDA->BZF5C3-C4 Oxygen MimicBZF6Benzofuran-6-yl(Bent Topology)MDA->BZF6Positional IsomerTarget5HT5-HT Receptor AgonismBZF5->Target5HTHigh Affinity(Predicted)TargetDATDAT/NET InhibitionBZF6->TargetDATEnhanced Potency(Based on APB data)

Caption: Bioisosteric mapping of benzofuran isomers against Serotonin and MDA, predicting divergent receptor affinities.

Analytical Differentiation

Distinguishing these isomers in a laboratory setting is critical due to their similar mass spectra.

  • Mass Spectrometry (MS): Both isomers show a molecular ion

    
     and a tropylium-like fragment at 
    
    
    (loss of NH
    
    
    ). Differentiation requires GC retention time analysis or MS/MS fragmentation ratios.
  • Nuclear Magnetic Resonance (

    
    H-NMR): 
    
    • 5-yl Isomer: Look for a singlet (or narrow doublet) for H4 (the proton between the furan ring and the side chain) at

      
       ppm. The coupling pattern of H6 and H7 will be an ortho-doublet and a meta-doublet.
      
    • 6-yl Isomer: Look for a singlet for H7 (the proton adjacent to the furan oxygen) at

      
       ppm. H4 and H5 will show ortho-coupling (
      
      
      Hz).
    • Key Diagnostic: The H3 furan proton (usually

      
       ppm) may show different long-range coupling to the benzene ring protons depending on the substitution pattern.
      

References

  • Matrix Fine Chemicals. (n.d.). 1-(1-Benzofuran-5-yl)methanamine | CAS 37798-08-6.[2][3][4] Retrieved from

  • PubChem. (2025).[5] 1-Benzofuran-5-ylmethylamine | C9H9NO.[2][3] National Library of Medicine. Retrieved from

  • Cymit Quimica. (n.d.).[6] Benzofuran-6-Ylmethanamine | CAS 17450-69-0.[6] Retrieved from

  • Baumann, M. H., et al. (2020).[1] The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats.[1] Psychopharmacology. Retrieved from

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Retrieved from

  • UNODC. (2025). 6-(2-Aminopropyl)benzofuran Substance Details. United Nations Office on Drugs and Crime. Retrieved from

The Benzofuran Scaffold: Strategic Synthesis of Primary Amine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis, stability, and medicinal application of benzofuran-based primary amines. While the benzofuran ring is a classic bioisostere for indole, the introduction of a primary amine (


) creates distinct challenges depending on its position. This guide distinguishes between the chemically unstable 2-aminobenzofurans  (often requiring immediate derivatization) and the robust benzofuran-alkylamines  (valuable pharmacophores for CNS and kinase targets). We provide validated protocols for constructing both architectures, emphasizing self-consistent mechanistic logic.

Part 1: Structural Significance & Medicinal Chemistry

The Indole-to-Benzofuran Bioisosteric Switch

In drug design, replacing an indole scaffold with a benzofuran is a strategic tactic to modulate physicochemical properties without altering the gross topology of the ligand.

FeatureIndole ScaffoldBenzofuran ScaffoldMedicinal Chemistry Impact
H-Bonding Donor (NH) & Acceptor (

)
Acceptor only (O)Removes H-bond donor; useful if the NH is a metabolic liability or to improve membrane permeability.
Lipophilicity Moderate (

)
Higher (

)
Increases CNS penetration; enhances hydrophobic pocket occupancy.
Metabolism Prone to N-oxidation & C3-oxidationProne to C2/C3 epoxidationEliminates N-oxide metabolite formation; alters CYP450 isoform selectivity.
Electronic Electron-rich (Pyrrole-like)Less electron-richModulates

-

stacking interactions with aromatic residues (Phe, Tyr, Trp).
Structural Classification

We categorize these building blocks into two distinct classes based on synthetic accessibility and stability:

  • Class A: Direct Ring Amines (2-amino / 3-amino)

    • Status: Highly reactive enamine ethers.

    • Challenge: The 2-aminobenzofuran tautomerizes to the lactone (coumaran-2-one) or polymerizes upon exposure to air/acid unless stabilized by electron-withdrawing groups (EWG) at C3.

  • Class B: Side-Chain Amines (Alkylamines)

    • Status: Stable building blocks.

    • Utility: Direct analogs of tryptamine (C3-ethylamine) or benzylamine (C2-methylamine).

Part 2: Synthetic Architectures & Pathways

The following Graphviz diagram visualizes the divergent synthetic strategies for accessing these two classes.

BenzofuranSynthesis Start Precursor Selection Salicyl Salicylaldehyde / Phenol Start->Salicyl HaloPhenol o-Halophenol Start->HaloPhenol GemDifluoro Gem-difluoroalkenes (Recent 2022-24 Method) Salicyl->GemDifluoro [3+2] Annulation DirectAmine 2-Aminobenzofuran (Unstable Intermediate) GemDifluoro->DirectAmine Base-mediated Deriv Stable Amide/Urea Product DirectAmine->Deriv Must Trap Immediately Sonogashira Sonogashira Coupling (Terminal Alkyne) HaloPhenol->Sonogashira Propargyl amine / Nitrile Cyclization Cyclization (CuI or Pd-cat) Sonogashira->Cyclization NitrileRed Nitrile/Amide Reduction Cyclization->NitrileRed AlkylAmine Benzofuran-Alkylamine (Stable Building Block) NitrileRed->AlkylAmine

Caption: Divergent synthesis of unstable 2-aminobenzofurans (requiring trapping) vs. stable alkylamine scaffolds.

Part 3: Strategic Protocols

Protocol A: Synthesis of Benzofuran-2-ylmethanamine (C2-Methylamine)

Target: A robust primary amine building block for reductive aminations. Mechanism: Rap-Stoermer condensation followed by nitrile reduction.

Step 1: Formation of 2-Cyanobenzofuran

Reagents: Salicylaldehyde (1.0 eq), Chloroacetonitrile (1.2 eq),


 (2.5 eq), DMF.
Procedure: 
  • Dissolve salicylaldehyde in DMF (

    
    ).
    
  • Add

    
     and stir for 15 min to form the phenoxide.
    
  • Add chloroacetonitrile dropwise. Heat to

    
     for 4 hours.
    
  • Causality: The phenoxide displaces the chloride (S

    
    2), followed by an intramolecular Thorpe-Ziegler type cyclization on the nitrile and subsequent elimination of water (aromatization) to reform the nitrile group on the benzofuran ring.
    
  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with hexanes.

Step 2: Selective Reduction to Primary Amine

Reagents:


 (LAH) (2.0 eq) or 

. Critical Note: If the ring contains halogens (Br/Cl), LAH may cause dehalogenation. Use

or Raney Nickel/

for halogenated substrates. Procedure:
  • Suspend LAH in dry THF at

    
     under Argon.
    
  • Add 2-cyanobenzofuran (dissolved in THF) dropwise to control exotherm.

  • Reflux for 2 hours.

  • Quench (Fieser Method): Cool to

    
    . Add water (
    
    
    
    mL), then 15% NaOH (
    
    
    mL), then water (
    
    
    mL).
  • Filter the granular precipitate. Acidify filtrate with HCl to form the stable amine hydrochloride salt.

Protocol B: Synthesis of 2-(Benzofuran-3-yl)ethanamine (The "Tryptamine" Bioisostere)

Target: A C3-linked ethylamine, bioisosteric to serotonin/tryptamine. Mechanism: Fischer-type cyclization or reduction of a benzofuran-3-acetamide.

Procedure (via Acid Chloride/Amide):

  • Start: Benzofuran-3-acetic acid (commercially available or made via cyclization of 4-phenoxy-3-oxobutanoate).

  • Activation: Reflux acid in

    
     to generate acid chloride. Evaporate excess 
    
    
    
    .
  • Amidation: Treat with aqueous

    
     (or alkyl amine) in DCM to form the acetamide.
    
  • Reduction: Reduce the amide using

    
     in refluxing THF (as per Protocol A).
    
  • Purification: Isolate as the oxalate or fumarate salt for optimal crystallinity and stability.

Part 4: Reactivity & Stability Profiles

The "Forbidden" 2-Aminobenzofuran

Researchers often attempt to synthesize free 2-aminobenzofuran to react with electrophiles. This typically fails due to rapid tautomerization.

Self-Validating Check:

  • Observation: If your reaction mixture turns dark/tarry upon exposure to air, you have likely generated the free amine which is polymerizing.

  • Solution: Generate the 2-aminobenzofuran in situ or use a "Trapping" strategy.

    • Method: React salicylaldehyde with an

      
      -amino acid equivalent or use the recent gem-difluoroalkene  route in the presence of the electrophile (e.g., acid chloride) to capture the amine as a stable amide immediately.
      
Parameter2-Aminobenzofuran (Free Base)Benzofuran-2-ylmethanamine
Storage Do not store. Use in situ.Stable at RT (as HCl salt).
Air Sensitivity High (Oxidative dimerization).Low.
Acid Stability Hydrolyzes to lactone.Stable (Forms salt).
Primary Use Intermediate for fused heterocycles.Building block for library synthesis.

References

  • Tomaszewski, Z., et al. (1992). Benzofuran bioisosteres of hallucinogenic tryptamines.[1] Journal of Medicinal Chemistry.[1][2]

  • Koca, M., et al. (2022).[3] Triethylamine-catalyzed Rap–Stoermer reaction for benzofuran synthesis. Journal of Heterocyclic Chemistry.

  • Xu, H., et al. (2021). Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes.[4] Organic Chemistry Frontiers.

  • Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1][2]

  • BenchChem Technical Support. (2025). Stability and Synthesis of 2-Aminofurans and Benzofurans.

Sources

A Comprehensive Safety & Handling Guide for 1-Benzofuran-6-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Precautionary Framework for a Novel Research Chemical

1-Benzofuran-6-ylmethanamine hydrochloride (CAS No. 943844-52-8) is a versatile small molecule scaffold and building block used in medicinal chemistry and drug discovery.[1] Its utility lies in the benzofuran core, a privileged structure in many biologically active compounds. As with any research chemical, a thorough understanding of its safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

A Note on Data Synthesis: A comprehensive, officially registered Safety Data Sheet (SDS) for 1-Benzofuran-6-ylmethanamine hydrochloride is not widely available in public databases. Therefore, this guide has been constructed by a Senior Application Scientist to provide a robust, precautionary safety framework. The information herein is expertly synthesized from data on structurally similar isomers, such as 1-Benzofuran-2-ylmethanamine hydrochloride, and the parent benzofuran moiety. This approach allows us to anticipate potential hazards and establish conservative, protective protocols that prioritize safety in the absence of compound-specific registered data. All recommendations should be implemented as part of a comprehensive laboratory-specific risk assessment.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of a compound is the first step in a sound risk assessment. The data below is compiled for 1-Benzofuran-6-ylmethanamine hydrochloride.

PropertyValueSource
CAS Number 943844-52-8[1]
Molecular Formula C₉H₁₀ClNO[1]
Molecular Weight 183.6 g/mol [1]
Appearance Solid (Predicted)Inferred from hydrochloride salt form
Purity Min. 95%[1]

Section 2: Inferred Hazard Identification and GHS Classification

Based on the GHS classification for the closely related isomer, 1-Benzofuran-2-ylmethanamine hydrochloride, we can infer a similar hazard profile.[2] The primary hazards are associated with irritant properties.

  • Signal Word: Warning [2]

Inferred GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Causality of Hazards: The predicted irritant nature of this compound stems from its chemical structure. The primary amine group, even as a hydrochloride salt, can interact with mucosal membranes and skin, while the aromatic benzofuran ring system can also contribute to biological interactions. As a fine powder or dust, it can be easily aerosolized, leading to respiratory tract irritation upon inhalation.[2]

GHS_Pictogram cluster_0 GHS Pictogram p1 !

Caption: Inferred GHS Pictogram: Exclamation Mark for Irritation.

Section 3: Safe Handling and Storage Protocols

A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, personal protective equipment (PPE), and standardized procedures. The goal is to minimize all potential routes of exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[3][4] This is non-negotiable.

  • Causality: A fume hood provides constant, directed airflow that pulls airborne particles away from the operator's breathing zone, directly mitigating the risk of respiratory irritation (H335).[2] It also provides a contained space to manage accidental spills. Ensure safety showers and eyewash stations are readily accessible.[5]

Personal Protective Equipment (PPE): Essential Barrier Protection

Proper PPE is critical to prevent skin and eye contact.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against airborne dust and splashes, preventing serious eye irritation (H319).[2][4][6]
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact and irritation (H315).[2][4]
Body Protection A full-length laboratory coat.Prevents contamination of personal clothing.[4]
Workflow for Safe Handling and Storage

Adherence to a strict workflow minimizes the risk of exposure and cross-contamination.

Safe_Handling_Workflow start Start: Receive Compound ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood 2. Work Inside a Certified Chemical Fume Hood ppe->fume_hood handle 3. Handle Compound (Weighing, Aliquoting) Minimize dust generation. fume_hood->handle cleanup 4. Clean Work Area Decontaminate surfaces. handle->cleanup storage 5. Store Securely (Tightly closed container, cool, dry, well-ventilated area) cleanup->storage waste 6. Dispose of Waste (Follow institutional guidelines) storage->waste doff_ppe 7. Doff PPE Correctly waste->doff_ppe wash End: Wash Hands Thoroughly doff_ppe->wash Emergency_Response cluster_routes Exposure Route cluster_actions Immediate Action exposure Exposure Event Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to fresh air. If breathing is difficult, seek medical attention. inhalation->action_inhale action_skin Remove contaminated clothing. Wash skin with soap and plenty of water for 15 min. skin->action_skin action_eye Rinse with water for 15 min, holding eyelids open. Seek immediate medical attention. eye->action_eye action_ingest Rinse mouth with water. DO NOT induce vomiting. Seek immediate medical attention. ingestion->action_ingest

Caption: Decision tree for first-aid response to exposure.

Step-by-Step First-Aid Protocols
  • Inhalation: Immediately move the individual to fresh air. If symptoms like coughing or shortness of breath occur, seek medical attention. [4][7]* Skin Contact: Immediately remove all contaminated clothing. [7]Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes. [4]The mechanical action of washing is critical to remove the irritant.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open to rinse the entire surface. [4][7]This must be followed by immediate medical attention.

  • Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention. [7]

Section 5: Accidental Release and Fire-Fighting Measures

Accidental Release
  • Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear the full recommended PPE, including respiratory protection if dust is significant. [6]* Cleanup: For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a labeled, sealed container for disposal. [3][6]Do not allow the chemical to enter drains or waterways. [7][8]

Fire-Fighting
  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam. [6]* Hazardous Combustion Products: In a fire, this compound may decompose to produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas. [6]* Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against these hazardous decomposition products. [6][7]

Section 6: Toxicological Information (Inferred)

This section provides an inferred toxicological profile based on data from structurally related compounds. No specific studies on 1-Benzofuran-6-ylmethanamine hydrochloride were found.

Hazard CategoryFindingBasis of InferenceSource
Acute Toxicity No data available. Assumed to be harmful if swallowed.General precaution for amine hydrochlorides.[7]
Skin Corrosion/Irritation Category 2 Irritant. Causes skin irritation.GHS classification for 1-Benzofuran-2-ylmethanamine HCl.[2]
Serious Eye Damage/Irritation Category 2A Irritant. Causes serious eye irritation.GHS classification for 1-Benzofuran-2-ylmethanamine HCl.[2]
Respiratory Sensitization Category 3. May cause respiratory irritation.GHS classification for 1-Benzofuran-2-ylmethanamine HCl.[2]
Carcinogenicity Precautionary Concern. The parent compound, Benzofuran, is classified as "possibly carcinogenic to humans (Group 2B)" and is suspected of causing cancer (Category 2). [5][8]This does not confirm the carcinogenicity of the derivative, but warrants handling with high caution.[5][8]
Germ Cell Mutagenicity No data available.-
Reproductive Toxicity No data available.-

Expert Insight: The potential carcinogenicity of the parent benzofuran ring is a significant finding. [8]While the addition of the methanamine hydrochloride side chain at the 6-position will alter the molecule's metabolism and biological activity, the underlying hazard of the core structure cannot be dismissed without specific toxicological studies. Therefore, researchers must treat this compound with the caution afforded to a potential carcinogen, ensuring exposure is minimized to a level that is as low as reasonably achievable (ALARA).

References

  • Material Safety Data Sheet - 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine hydrochloride. Cole-Parmer.
  • Safety d
  • (1-Benzofuran-6-yl)methanamine hydrochloride Product Page. CymitQuimica.
  • Safety Data Sheet - Benzofuran. Fisher Scientific.
  • 1-Benzofuran-2-ylmethanamine hydrochloride Safety Summary.
  • Safety Data Sheet - 2,3-Benzofuran. TCI Chemicals.
  • Safety Data Sheet - General Handling. Generic SDS Source.
  • Safety Data Sheet - General Emergency Procedures. Sigma-Aldrich.
  • Benzofuran SDS, 271-89-6 Safety D

Sources

Methodological & Application

Mastering Amide Bond Formation: A Protocol for Coupling 1-Benzofuran-6-ylmethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Amide Bond

In the landscape of medicinal chemistry and drug development, the amide bond is a cornerstone of molecular architecture. Its prevalence in pharmaceuticals and natural products underscores the necessity for robust and reliable synthetic protocols. This application note provides a detailed guide for the successful amide coupling of 1-Benzofuran-6-ylmethanamine hydrochloride, a versatile building block in modern drug discovery due to the biological significance of the benzofuran scaffold.[1][2] We will delve into the mechanistic underpinnings of two widely adopted coupling strategies, provide step-by-step experimental protocols, and offer insights into reaction optimization and purification.

The primary challenge when utilizing an amine hydrochloride salt is the protonated state of the amine, which renders it non-nucleophilic. Therefore, the addition of a non-nucleophilic base is critical to liberate the free amine in situ, allowing it to participate in the coupling reaction. This guide will explicitly address the stoichiometric considerations for this crucial step.

Reagent and Compound Profile

A thorough understanding of the key reagents is paramount for successful amide synthesis.

Compound/ReagentFormulaMol. WeightRole/PurposeKey Considerations
1-Benzofuran-6-ylmethanamine HCl C₉H₁₀ClNO183.6 g/mol Amine ComponentHygroscopic; store in a desiccator. Requires base for neutralization.
Carboxylic Acid (Generic) R-COOHVariableAcid ComponentEnsure dryness; residual water can hydrolyze activated intermediates.
EDC·HCl C₈H₁₇N₃·HCl191.7 g/mol Coupling ReagentWater-soluble carbodiimide; byproducts are easily removed with aqueous workup.
HOBt C₆H₅N₃O135.1 g/mol AdditiveMinimizes racemization and improves efficiency by forming a more stable active ester.[3]
HATU C₁₀H₁₅F₆N₆OP380.2 g/mol Coupling ReagentHighly efficient uronium salt-based reagent, particularly for challenging couplings.
DIPEA (Hünig's Base) C₈H₁₉N129.3 g/mol Non-nucleophilic BaseNeutralizes amine HCl salt and facilitates the coupling reaction without competing as a nucleophile.
DMF C₃H₇NO73.1 g/mol SolventAprotic, polar solvent; effectively dissolves most reactants. Ensure anhydrous grade is used.
DCM CH₂Cl₂84.9 g/mol SolventAprotic solvent, useful for reaction and workup. Less polar than DMF.

CAS Number for 1-Benzofuran-6-ylmethanamine hydrochloride: 943844-52-8[4]

Mechanism of Action: A Tale of Two Coupling Strategies

The Carbodiimide Approach: EDC/HOBt

The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a workhorse in amide synthesis. The reaction proceeds through a multi-step mechanism designed to activate the carboxylic acid.

  • Activation: The carboxylic acid attacks the EDC, forming a highly reactive O-acylisourea intermediate.

  • HOBt Interception: This unstable intermediate is prone to racemization and side reactions. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an HOBt-active ester. This ester is more stable and less susceptible to racemization.[3][5]

  • Aminolysis: The free amine, liberated from its HCl salt by a base, attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt. The EDC is converted into a water-soluble urea byproduct, which simplifies purification.[3][6]

EDC_HOBt_Mechanism RCOOH R-COOH (Carboxylic Acid) O_acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Urea EDC Byproduct (Water-Soluble Urea) O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester HOBt_ester->HOBt regenerated Amide Amide Product HOBt_ester->Amide + R'-NH₂ Amine R'-NH₂ (from HCl Salt + Base) Amine->Amide

Caption: EDC/HOBt coupling mechanism.

The Uronium Salt Approach: HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a more modern and highly efficient coupling reagent, often employed for sterically hindered substrates or electron-deficient amines.

  • Base-Mediated Activation: In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated to its carboxylate form.

  • Active Ester Formation: The carboxylate attacks HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea.[7]

  • Rapid Aminolysis: The amine rapidly attacks the OAt-active ester to form the amide bond. The 7-azabenzotriazole structure of the leaving group is believed to accelerate this step through neighboring group participation.[7]

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base Base Base (DIPEA) Base->RCOO OAt_ester OAt Active Ester RCOO->OAt_ester + HATU HATU HATU HATU->OAt_ester TMU Tetramethylurea HATU->TMU Amide Amide Product OAt_ester->Amide + R'-NH₂ Amine R'-NH₂ (from HCl Salt + Base) Amine->Amide

Caption: HATU coupling mechanism.

Experimental Protocols

The following are generalized protocols that should be optimized for specific carboxylic acid substrates. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a reliable starting point for a wide range of substrates.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 1-Benzofuran-6-ylmethanamine HCl (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF (to make a 0.1 - 0.5 M solution)

Procedure:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), 1-Benzofuran-6-ylmethanamine HCl (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids.

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise. Rationale: One equivalent neutralizes the amine HCl salt, and the additional amount acts as the base for the coupling reaction.

  • EDC Addition: Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent.

Protocol 2: HATU Mediated Coupling

This protocol is recommended for more challenging couplings, such as with sterically hindered acids or electron-poor partners.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 1-Benzofuran-6-ylmethanamine HCl (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (to make a 0.1 - 0.5 M solution)

Procedure:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution & Pre-activation: Dissolve in anhydrous DMF and cool to 0 °C. Add DIPEA (2.0 equiv) and stir for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve 1-Benzofuran-6-ylmethanamine HCl (1.1 equiv) in a small amount of anhydrous DMF and add DIPEA (1.0 equiv) to generate the free amine.

  • Reaction: Add the free amine solution to the pre-activated acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU couplings are often significantly faster than EDC/HOBt.[7]

Workup and Purification

A standardized aqueous workup is effective for removing the bulk of impurities from both protocols.

Procedure:

  • Quenching & Dilution: Upon reaction completion, dilute the DMF solution with a larger volume of an organic solvent like Ethyl Acetate (EtOAc) or DCM.

  • Aqueous Washes: Transfer the solution to a separatory funnel and wash sequentially with:

    • 1M HCl (2x): To remove excess DIPEA and any remaining unreacted amine.

    • Saturated NaHCO₃ (2x): To remove unreacted carboxylic acid and HOBt.

    • Brine (1x): To remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude amide can be further purified by:

    • Flash Column Chromatography: Typically using a silica gel stationary phase with a gradient of hexanes and ethyl acetate.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., EtOAc/heptane, ethanol/water) can provide highly pure material.

Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification Reagents Combine Acid, Amine HCl, Coupling Reagent, HOBt/HATU Solvent Dissolve in Anhydrous DMF Reagents->Solvent Cool Cool to 0 °C Solvent->Cool Base Add DIPEA Cool->Base Stir Stir at RT (1-24h) Base->Stir Dilute Dilute with EtOAc/DCM Stir->Dilute Wash_Acid Wash with 1M HCl Dilute->Wash_Acid Wash_Base Wash with Sat. NaHCO₃ Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry (Na₂SO₄) & Concentrate Wash_Brine->Dry Crude Crude Amide Product Dry->Crude Column Flash Chromatography Crude->Column Recrystal Recrystallization Crude->Recrystal Pure Pure Amide Product Column->Pure Recrystal->Pure

Caption: General experimental workflow.

Conclusion and Best Practices

The protocols described herein provide a robust framework for the amide coupling of 1-Benzofuran-6-ylmethanamine HCl. The choice between EDC/HOBt and HATU will depend on the specific nature of the carboxylic acid and economic considerations. For routine couplings, EDC/HOBt offers a cost-effective and reliable method. For more challenging substrates where yield and reaction time are critical, HATU is a superior choice. Successful synthesis hinges on the use of anhydrous solvents, careful stoichiometric control of the base to ensure neutralization of the amine salt, and a systematic workup and purification strategy.

References

  • American Elements. (n.d.). 1-benzofuran-6-amine hydrochloride. Retrieved from [Link]

  • Gogoi, S., & Zhao, C. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIHMS.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Organic-Synthesis.org. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzofuran-2-ylmethanamine hydrochloride. Retrieved from [Link]

  • Huzhou Betachem Biological Technology Co., Ltd. (n.d.). CAS#:37798-08-6. Retrieved from [Link]

  • American Elements. (n.d.). Benzofurans. Retrieved from [Link]

  • Handa, S., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:1306606-28-9 | 1-Benzofuran-3-ylmethanamine hydrochloride. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-benzofuran, 271-89-6. Retrieved from [Link]

  • Mini review on important biological properties of benzofuran derivatives. (2016). Journal of Analytical & Pharmaceutical Research.
  • Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Publishing.

Sources

Optimized Strategies for the Reductive Amination of Benzofuran-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzofuran-6-ylmethanamine is a high-value pharmacophore found in various bioactive compounds, including GPCR ligands and kinase inhibitors. Its primary amine functionality serves as a critical handle for diversification via reductive amination. However, the electron-rich benzofuran core requires chemoselective conditions to avoid furan ring reduction or acid-catalyzed polymerization.

This guide details two optimized protocols for the reductive amination of benzofuran-6-ylmethanamine:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) for aldehydes and reactive ketones.

  • Method B (Sterically Demanding): Titanium(IV) Isopropoxide / Sodium Borohydride for hindered ketones and acid-sensitive substrates.

Strategic Analysis & Chemical Logic

Substrate Characteristics[1][2]
  • Nucleophilicity: The exocyclic amine at the C6 position functions as a primary benzylic amine. It is moderately nucleophilic but less basic than aliphatic amines (

    
     for the conjugate acid).
    
  • Scaffold Sensitivity: The benzofuran ring is an aromatic ether. While stable under basic conditions, the furan double bond (C2-C3) can be susceptible to reduction under high-pressure hydrogenation or ring-opening under harsh acidic conditions.

  • Solubility: The bicyclic aromatic core imparts lipophilicity, necessitating organic solvents like 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) rather than pure alcohols.

Reagent Selection Logic

The choice of reducing agent is the determinant factor for success.

Reducing AgentSuitabilityMechanism of ActionRisk Profile
STAB (

)
Optimal Selectively reduces iminium ions over carbonyls.[1] Mildly acidic (AcOH).Low. Compatible with furan ring.

GoodRequires pH 5-6 control. Toxic cyanide byproduct.Moderate. Effective but hazardous.

/

High Lewis acid acts as water scavenger and activator.Low. Best for hindered ketones.

/ Pd-C
PoorHeterogeneous catalysis.High. Risk of reducing the C2-C3 furan bond.
Mechanistic Pathway & Chemoselectivity

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (or iminium ion). STAB is crucial because it reduces the protonated imine much faster than the aldehyde, preventing the formation of alcohol side products.

ReductiveAminationMechanism cluster_0 Critical Control Point Amine Benzofuran-6-ylmethanamine (R-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Condensation Carbonyl Aldehyde/Ketone (R'-CHO) Carbonyl->Hemiaminal Condensation SideProduct Alcohol (R'-CH2OH) Carbonyl->SideProduct NaBH4 (Direct Reduction) Iminium Iminium Ion (R-NH=CH-R')+ Hemiaminal->Iminium -H2O (AcOH cat.) Product Secondary Amine (R-NH-CH2-R') Iminium->Product STAB (Fast Reduction)

Figure 1: Mechanistic pathway highlighting the chemoselectivity of STAB. The reagent preferentially attacks the iminium species, avoiding direct reduction of the carbonyl starting material.[2][3]

Experimental Protocols

Method A: The Standard STAB Protocol

Best for: Aldehydes and unhindered ketones. Reference: Adapted from Abdel-Magid et al. [1].

Materials
  • Benzofuran-6-ylmethanamine (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.1 M - 0.2 M concentration)

  • Note: If the amine is an HCl salt, add 1.0 equiv of DIPEA or TEA.

Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve benzofuran-6-ylmethanamine (1.0 mmol) in DCE (5 mL).

    • Checkpoint: If the amine is a salt, add DIPEA (1.0 mmol) and stir for 5 minutes.

  • Imine Formation: Add the aldehyde/ketone (1.05 mmol).

  • Catalysis: Add Acetic Acid (1.0 mmol, 60 µL). Stir at Room Temperature (RT) for 15-30 minutes.

    • Insight: This pre-stir allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

  • Reduction: Add STAB (1.4 mmol, ~300 mg) in a single portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT under nitrogen atmosphere. Monitor by LC-MS or TLC (typically 2-16 hours).

    • Target: Disappearance of the aldehyde peak and appearance of the product mass (M+H).

  • Quench: Quench the reaction by adding saturated aqueous

    
     (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Method B: Titanium(IV) Isopropoxide Protocol

Best for: Hindered ketones, electron-deficient amines, or when STAB fails. Reference: Adapted from Bhattacharyya et al. [2].[4][5]

Materials
  • Benzofuran-6-ylmethanamine (1.0 equiv)

  • Ketone (1.0 - 1.2 equiv)

  • Titanium(IV) Isopropoxide (

    
    ) (1.2 - 1.5 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Ethanol (Absolute) or THF

Step-by-Step Procedure
  • Complexation: In a dry flask, combine benzofuran-6-ylmethanamine (1.0 mmol) and the ketone (1.0 mmol).

  • Lewis Acid Addition: Add

    
      (1.25 mmol, ~370 µL) neat.
    
    • Note: If the mixture is too viscous, add 1-2 mL of dry THF.

  • Incubation: Stir the mixture at RT for 4–6 hours (or overnight for very hindered substrates).

    • Mechanism:[6][7] Titanium acts as a water scavenger and Lewis acid, driving the equilibrium to the imine species

      
      .
      
  • Reduction: Dilute with Ethanol (5 mL). Cool to 0°C. Carefully add

    
      (1.5 mmol, ~57 mg).
    
    • Caution: Exothermic reaction with gas evolution.

  • Workup (Critical): Quench with 2M NaOH or aqueous

    
     . A white precipitate (
    
    
    
    ) will form.
  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Decision Matrix & Troubleshooting

Use the following flowchart to select the appropriate method for your specific substrate pair.

DecisionTree cluster_trouble Troubleshooting Start Start: Benzofuran-6-ylmethanamine + Carbonyl Partner IsAldehyde Is the partner an Aldehyde? Start->IsAldehyde IsHindered Is the Ketone Sterically Hindered? IsAldehyde->IsHindered No (It's a Ketone) MethodA Use Method A (STAB) Solvent: DCE Time: 2-4 h IsAldehyde->MethodA Yes IsHindered->MethodA No MethodB Use Method B (Ti(OiPr)4) Solvent: Neat/THF -> EtOH Time: 12-24 h IsHindered->MethodB Yes Issue1 Issue: Low Conversion Fix: Add 3Å Molecular Sieves or switch to Method B Issue2 Issue: Dialkylation Fix: Slow addition of aldehyde or use excess amine (1.5 eq)

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on carbonyl reactivity.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Imine failed to form.Switch to Method B (

). Add 3Å molecular sieves to Method A.
Alcohol Side Product Carbonyl reduced before imine formation.Ensure 30 min pre-stir with AcOH before adding STAB. Do not use

in Method A.
Dialkylation (Tertiary Amine) Primary amine product is more nucleophilic than starting material.Use a slight excess of the amine (1.2 eq) relative to the aldehyde. Add aldehyde slowly.
Benzofuran Degradation Acid concentration too high.Reduce AcOH to 0.1 equiv or use Method B (which is base-mediated).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[10][1][2][7][8][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines.[14] The Journal of Organic Chemistry, 60(15), 4928-4929. Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

Sources

Using benzofuran-6-ylmethanamine as a linker in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Benzofuran-6-ylmethanamine in Drug Design

Abstract

This technical guide details the application of benzofuran-6-ylmethanamine (CAS: 149950-88-1) as a high-value pharmacophore and linker in medicinal chemistry. Unlike aliphatic linkers, this scaffold offers a unique combination of aromatic rigidity, lipophilicity (LogP ~2.0–2.5), and a specific vector orientation (Position 6) that distinguishes it from its indole and naphthalene bioisosteres. This protocol covers structural rationale, synthetic pathways for incorporation, and quality control metrics, specifically tailored for researchers developing kinase inhibitors, GPCR ligands, and PROTAC linkers.

Structural Rationale & Design Logic

The selection of benzofuran-6-ylmethanamine is rarely accidental; it is a strategic choice to optimize Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

The Benzofuran Scaffold vs. Bioisosteres

The benzofuran core acts as a bioisostere to indole and naphthalene but possesses distinct electronic properties:

  • H-Bonding: Unlike indole (H-bond donor via NH), the benzofuran oxygen is a weak H-bond acceptor. This eliminates the desolvation penalty associated with stripping water from an NH group upon binding to a hydrophobic pocket.

  • Dipole Moment: The oxygen atom creates a dipole vector distinct from the carbocyclic naphthalene, potentially improving orientation in polarizable pockets.

The Methanamine Linker (The "Anchor")

The 6-position methanamine tail (


) serves a dual function:
  • Rotational Freedom: The methylene (

    
    ) spacer breaks the conjugation between the amine and the aromatic ring. This maintains the basicity of the amine (
    
    
    
    ), ensuring it remains protonated at physiological pH to interact with aspartate/glutamate residues (e.g., in kinase hinge regions or GPCR aspartate anchors).
  • Vector Geometry: Substituents at the 6-position of the benzofuran ring project at an approximate

    
     angle relative to the C2-C3 axis, offering a vector that explores solvent-exposed regions or distinct sub-pockets compared to the more common 5-substituted analogs.
    

Decision Matrix: Scaffold Selection (Visualize the logic for selecting this specific scaffold)

ScaffoldSelection Start Target Binding Pocket Analysis HBond Is H-Bond Donor (NH) Required? Start->HBond Indole Select INDOLE Scaffold HBond->Indole Yes Acceptor Is H-Bond Acceptor/Neutral Preferred? HBond->Acceptor No Vector Vector Requirement? Acceptor->Vector Pos5 Linear Extension (Pos 5) Vector->Pos5 Parallel to axis Pos6 Angled Extension (Pos 6) Vector->Pos6 Off-axis (~120°) Benzofuran6 Select BENZOFURAN-6-YLMETHANAMINE Pos6->Benzofuran6

Caption: Decision tree for selecting benzofuran-6-ylmethanamine based on binding pocket requirements and vector geometry.

Synthetic Protocols

The incorporation of benzofuran-6-ylmethanamine into a drug candidate typically follows two primary workflows: Amide Coupling (for stable linkers) or Reductive Amination (for secondary amines).

Protocol A: Amide Coupling (Standard Linker Strategy)

Use Case: Attaching the scaffold to a carboxylic acid-containing pharmacophore (e.g., an E3 ligase ligand for PROTACs).

Reagents:

  • Benzofuran-6-ylmethanamine (HCl salt)

  • Carboxylic Acid Partner (

    
    )
    
  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

Step-by-Step Procedure:

  • Dissolution: Dissolve

    
     equiv of 
    
    
    
    in anhydrous DMF (
    
    
    concentration).
  • Activation: Add

    
     equiv of HATU and 
    
    
    
    equiv of DIPEA. Stir at room temperature (RT) for 15 minutes to form the activated ester.
  • Addition: Add

    
     equiv of benzofuran-6-ylmethanamine hydrochloride . Add an additional 
    
    
    
    equiv of DIPEA to neutralize the salt.
  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for

    
     peak).
    
  • Workup: Dilute with EtOAc, wash with

    
     (aq), saturated 
    
    
    
    , and brine. Dry over
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of the Scaffold (If not commercially available)

If the specific substitution pattern is unavailable, synthesize from 6-cyanobenzofuran or 6-formylbenzofuran .

Workflow Visualization:

SynthesisWorkflow Precursor 6-Cyanobenzofuran Intermediate Imine Intermediate Precursor->Intermediate Reduction Reagent LiAlH4 / THF or H2, Pd/C Product Benzofuran-6-ylmethanamine Intermediate->Product Hydrolysis/Workup QC QC: 1H NMR & LCMS Product->QC

Caption: Synthetic workflow for generating the primary amine from a nitrile precursor.

Physicochemical Profile & Data Summary

When designing libraries, use the following reference values for the benzofuran-6-ylmethanamine fragment.

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 147.18 DaLow MW allows room for heavy pharmacophores (Fragment-Based Design).
cLogP 1.8 – 2.1Moderate lipophilicity; good for membrane permeability.
TPSA ~39 ŲLow polar surface area, favorable for CNS penetration (if required).
pKa (Amine) 9.8 – 10.5Exists as cation at pH 7.4; forms salt bridges with Asp/Glu.
Metabolic Liability Benzylic CarbonThe

position is susceptible to CYP450 oxidation. Mitigation: Gem-dimethylation or fluorination if half-life is short.

Quality Control & Validation

Every synthesized batch must pass the following self-validating QC checkpoints before biological testing.

  • 
     NMR Validation (DMSO-
    
    
    
    ):
    • Aromatic Region: Look for the distinct benzofuran protons. The C2-H and C3-H usually appear as doublets (or d-d) around

      
       and 
      
      
      
      ppm.
    • Benzylic Methylene: A sharp singlet (or doublet if coupled to NH) at

      
       ppm integrating to 2H.
      
    • Self-Check: If the methylene peak is split or shifted significantly downfield (

      
       ppm), suspect oxidation to the amide or aldehyde.
      
  • LC-MS Purity:

    • Target purity

      
       at 254 nm.
      
    • Confirm absence of the nitrile precursor (mass difference of -4 Da from product

      
      ).
      

References

  • Benzofuran Scaffold Review

    • Khan, A. et al. "Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review." Journal of Research in Medical Sciences, 2015.[2]

  • Bioisosterism (Indole vs. Benzofuran)

    • Tomaszewski, Z. et al. "Benzofuran bioisosteres of hallucinogenic tryptamines."[3] Journal of Medicinal Chemistry, 1992.

  • Synthetic Methodology (Benzofuran derivatives)

    • RSC Publishing.[4] "Benzofuran: an emerging scaffold for antimicrobial agents."[2] RSC Advances, 2015.

  • Physicochemical Properties (Methylamine pKa)

    • PubChem.[5][6][7][8][9] "Methylamine - Compound Summary."

Sources

Application Note: Strategic Isolation of Free Base 1-Benzofuran-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the conversion of 1-Benzofuran-6-ylmethanamine hydrochloride (CAS: 943844-52-8) to its free base form. This transformation is a critical precursor step for N-acylation, reductive amination, or biological assays where the counter-ion (chloride) or acidic pH may interfere with reaction kinetics or binding affinity.[1]

The protocol leverages the pH-dependent solubility switch of primary benzylic amines. By elevating the pH above the compound's pKa (~9.3), the molecule transitions from a water-soluble ionic species to a lipophilic organic base, allowing for clean isolation via phase separation.[1]

Chemical Logic & Mechanism[1]

The Solubility Switch

The success of this extraction relies on manipulating the ionization state of the primary amine.[1]

  • Starting State (pH < 7): The nitrogen is protonated (

    
    ).[1] The ionic charge creates a hydration shell, making the compound highly water-soluble and insoluble in non-polar organic solvents.[1]
    
  • Target State (pH > 11): The nitrogen is deprotonated (

    
    ).[1] The molecule loses its charge, breaking the hydration shell.[1] The lipophilic benzofuran ring drives the molecule into the organic phase.[1]
    
pKa Considerations

While the exact pKa of 1-Benzofuran-6-ylmethanamine is experimentally distinct, it behaves similarly to benzylamine (pKa ~9.33).

  • Threshold: To achieve >99.9% deprotonation, the aqueous phase must reach pH ≥ pKa + 2 .[1]

  • Target pH: We target pH 12-14 using NaOH to ensure complete conversion and prevent equilibrium "back-sliding" during extraction.

Chemical Stability[1]
  • Benzofuran Ring: Generally stable to aqueous alkali.[1] Avoid prolonged exposure to strong mineral acids which can induce polymerization.[1]

  • Primary Amine: Susceptible to reacting with atmospheric

    
     to form carbamates.[1] Limit air exposure  during the drying phase.[1]
    

Safety & Handling

Hazard Class: Irritant / Corrosive (Amine).[1][2] Bioactivity Warning: Benzofuran derivatives are often pharmacologically active (e.g., serotonin receptor modulators).[1] Handle as a potential potent compound.[1]

HazardPrecaution
Corrosivity Free base amines can cause skin burns.[1] Wear nitrile gloves and eye protection.[1]
Inhalation Volatile amines have potent odors and respiratory toxicity.[1] Work in a fume hood.
Emulsions Benzofurans are lipophilic; vigorous shaking can form stable emulsions.[1]

Protocol A: Standard Liquid-Liquid Extraction (LLE)

Recommended for scales > 100 mg.

Materials
  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1] Note: DCM is preferred for higher solubility of the benzofuran core.[1]

  • Base: 1M or 2M Sodium Hydroxide (NaOH).[1]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
  • Brine: Saturated NaCl solution.[1]

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the hydrochloride salt in a minimum volume of distilled water (approx. 10 mL per gram of salt).[1]

    • Observation: The solution should be clear and slightly acidic.[1]

  • Basification (The Critical Step):

    • Place the aqueous solution in an ice bath (0-5°C) to control exotherm.[1]

    • Dropwise add 2M NaOH while stirring.[1]

    • Monitor pH: Continue addition until pH reaches 12-14 (use pH paper).

    • Visual Cue: The solution will become cloudy or "oily" as the free base precipitates out of the water.[1][3]

  • Extraction:

    • Transfer the mixture to a separatory funnel.[1]

    • Add an equal volume of DCM.[1]

    • Shake gently (venting frequently) for 2 minutes.

    • Allow layers to separate.[1] Collect the lower organic layer (DCM).[1]

    • Repeat: Re-extract the aqueous layer 2 more times with fresh DCM.[1]

  • Washing & Drying:

    • Combine all organic extracts.[1]

    • Wash with saturated Brine (1x) to remove trapped water/base.[1]

    • Dry over anhydrous

      
       for 15 minutes.
      
  • Isolation:

    • Filter off the drying agent.[1]

    • Concentrate the filtrate in vacuo (Rotary Evaporator) at < 40°C.

    • Result: A pale yellow or colorless oil/solid (Free Base).[1]

Workflow Diagram (LLE)

LLE_Workflow Start Start: HCl Salt Dissolve Dissolve in Water Start->Dissolve Basify Add 2M NaOH (Target pH > 12) Dissolve->Basify Deprotonation SepFunnel Separatory Funnel + DCM Basify->SepFunnel PhaseSep Phase Separation SepFunnel->PhaseSep AqLayer Aqueous Layer (Salts/Base) PhaseSep->AqLayer OrgLayer Organic Layer (Free Base + DCM) PhaseSep->OrgLayer ReExtract Re-extract Aqueous (x2 with DCM) AqLayer->ReExtract Combine Combine Organics OrgLayer->Combine ReExtract->OrgLayer Dry Dry (Na2SO4) & Filter Combine->Dry Evap Evaporate Solvent (in vacuo) Dry->Evap Final Final Product: Free Base Amine Evap->Final

Figure 1: Liquid-Liquid Extraction workflow ensuring complete recovery of the lipophilic free base.

Protocol B: Solid Phase Extraction (SCX)

Recommended for scales < 50 mg or high-throughput needs.

This method uses a Strong Cation Exchange (SCX) cartridge.[1] It avoids liquid-liquid interface issues (emulsions) and inorganic salts.[1]

  • Loading: Dissolve the HCl salt in Methanol (MeOH). Load onto a pre-conditioned SCX cartridge.[1]

  • Washing: Flush cartridge with 100% MeOH.

    • Mechanism:[1][3][4] The amine binds to the sulfonic acid resin; non-basic impurities and chloride ions wash through.[1]

  • Elution: Elute with 2M Ammonia in Methanol .

    • Mechanism:[1][3] The excess ammonia displaces the target amine from the resin.[1]

  • Finish: Evaporate the methanolic ammonia fraction to yield the pure free base.

Analytical Validation

Before proceeding to the next synthetic step, validate the conversion using these self-validating checks:

MethodExpected Result (Success)Failure Mode (Salt Remains)
1H NMR (

)
Distinct shift of the benzylic

protons. Disappearance of broad ammonium protons (

).[1]
Broad peaks > 8 ppm indicate residual acid/salt.[1]
AgNO3 Test Dissolve trace product in dilute

, add

. Solution remains clear.
White precipitate (

) indicates residual Hydrochloride.[1]
Solubility Product dissolves fully in dry DCM or Ether.[1]Product remains cloudy or has particulates in organic solvent.[1][3]
Mechanism of Action Diagram[5]

Mechanism Salt R-CH2-NH3+ Cl- (Water Soluble) Transition Deprotonation Equilibrium Salt->Transition Base OH- (Base) Base->Transition FreeBase R-CH2-NH2 (Organic Soluble) Transition->FreeBase pH > 9.5 Waste H2O + Cl- Transition->Waste

Figure 2: Chemical equilibrium shift driven by pH adjustment.

Storage & Stability

  • Atmosphere: Store under Nitrogen or Argon.[1] Primary amines aggressively absorb

    
     from air to form solid carbamates (white crust).[1]
    
  • Temperature: 2-8°C.[1]

  • Container: Amber glass vial (protect from light).

References

  • Compound Identity: National Center for Biotechnology Information.[1] (2023).[1][2][3][5][6] PubChem Compound Summary for CID 22467483, 1-Benzofuran-2-ylmethanamine hydrochloride. (Note: Isomer analog used for property baseline).[1] Retrieved from .[1]

  • pKa Data: National Center for Biotechnology Information.[1] (2023).[1][2][3][5][6] PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from .[1]

  • General Protocol: Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for amine extraction techniques).

  • Safety Data: Sigma-Aldrich. (2023).[1] Safety Data Sheet: Benzylamine. Retrieved from .[5]

Sources

Application Protocol: Synthesis of 1-Benzofuran-6-yl-Substituted Ureas via Isocyanate Addition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzofuran nucleus is a prominent heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[1][2][3] Its derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The urea functional group is also a critical pharmacophore in modern drug design, acting as a rigid hydrogen bond donor-acceptor unit that facilitates strong and specific interactions with biological targets.[4][5]

The synthesis of molecules incorporating both the benzofuran and urea moieties has led to the discovery of potent therapeutic agents, such as novel P2Y(1) receptor antagonists for antiplatelet therapy.[6] This application note provides a comprehensive, field-proven protocol for the synthesis of N-(1-benzofuran-6-ylmethyl)-N'-substituted ureas through the nucleophilic addition of 1-benzofuran-6-ylmethanamine to a variety of isocyanates. This guide is intended for researchers in medicinal chemistry, drug discovery, and process development, offering detailed mechanistic insights, step-by-step procedures, and troubleshooting advice.

Reaction Principle and Mechanism

The synthesis of ureas from a primary amine and an isocyanate is a robust and high-yielding chemical transformation. The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine (1-benzofuran-6-ylmethanamine) attacks the electrophilic carbonyl carbon of the isocyanate. This concerted step forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable, neutral urea product.

The reaction is typically fast, exothermic, and does not require a catalyst or base.[7] The choice of solvent is critical to ensure the solubility of both reactants and, in many cases, to facilitate the precipitation of the final urea product, simplifying its isolation.

Experimental Protocols

Materials and Reagents
  • Starting Amine: 1-Benzofuran-6-ylmethanamine

  • Isocyanates: A selection of aryl, alkyl, or heteroaryl isocyanates (e.g., Phenyl isocyanate, 4-Chlorophenyl isocyanate, Butyl isocyanate)

  • Solvents (Anhydrous): Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN)[7][8]

  • Glassware: Round-bottom flasks, magnetic stir bars, dropping funnel, condenser (if heating is required).

  • Purification: Buchner funnel, filter paper, silica gel for column chromatography (if necessary), standard glassware for recrystallization.

  • Analytical Instruments: TLC plates (silica gel 60 F254), NMR spectrometer, Mass spectrometer (MS).

General Procedure for Urea Synthesis

This protocol describes a general method applicable to a range of isocyanates. Reaction monitoring by Thin Layer Chromatography (TLC) is crucial to determine completion.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-benzofuran-6-ylmethanamine (1.0 eq).

  • Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., DCM or THF, approx. 0.1-0.5 M concentration). Stir the solution at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Isocyanate Addition: Dissolve the selected isocyanate (1.0-1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution over 5-10 minutes. An ice bath can be used to control the initial exotherm for highly reactive isocyanates.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction is typically complete within 1 to 4 hours. Monitor the disappearance of the starting amine by TLC. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

  • Product Isolation:

    • For Precipitating Products: If the urea product precipitates from the reaction mixture, continue stirring for an additional 30 minutes after the reaction is complete. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.

    • For Soluble Products: If the product remains in solution, remove the solvent under reduced pressure (rotary evaporation). The resulting crude solid or oil can then be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water, Ethyl acetate/hexanes) or by flash column chromatography on silica gel.

  • Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final compound by NMR and Mass Spectrometry to confirm its structure and purity.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of 1-benzofuran-6-yl-substituted ureas.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Amine Dissolve 1-Benzofuran-6-ylmethanamine (1.0 eq) in Anhydrous Solvent Add Dropwise Addition of Isocyanate Solution to Amine Amine->Add Iso Dissolve Isocyanate (1.0-1.1 eq) in Anhydrous Solvent Iso->Add Stir Stir at Room Temperature (1-4 hours) Add->Stir Monitor Monitor by TLC Stir->Monitor Precipitate Product Precipitates? Monitor->Precipitate Filter Vacuum Filtration Wash with Cold Solvent Precipitate->Filter Yes Evaporate Solvent Evaporation (Rotovap) Precipitate->Evaporate No Dry Dry Under Vacuum Filter->Dry Purify Recrystallization or Column Chromatography Evaporate->Purify Purify->Dry Analyze Characterize (NMR, MS) Dry->Analyze

Caption: Experimental workflow for urea synthesis.

Reaction Scheme and Data

The chemical transformation is depicted below, showing the reaction between 1-benzofuran-6-ylmethanamine and a generic isocyanate.

G cluster_reactants Reactants cluster_product Product Amine 1-Benzofuran-6-ylmethanamine Isocyanate R-N=C=O (Isocyanate) Urea N-(1-Benzofuran-6-ylmethyl)-N'-R-urea Amine->Urea + Isocyanate->Urea

Caption: General reaction for urea synthesis.

Representative Substrate Scope

The following table provides expected outcomes for the reaction with various isocyanates based on established chemical principles.[7][9]

R-Group (in R-NCO)Isocyanate TypeExpected ReactivityTypical SolventProbable Isolation Method
PhenylAryl (Electron-neutral)HighDCM, THFPrecipitation/Filtration
4-ChlorophenylAryl (Electron-withdrawing)Very HighDCM, THFPrecipitation/Filtration
4-MethoxyphenylAryl (Electron-donating)HighTHF, MeCNPrecipitation/Filtration
n-ButylAlkylModerateTHF, MeCNEvaporation & Chromatography
tert-ButylAlkyl (Sterically hindered)LowerDMF, HeatEvaporation & Chromatography

Troubleshooting and Key Considerations

  • Purity of Amine: The 1-benzofuran-6-ylmethanamine starting material should be pure. Impurities can lead to side products and complicate purification.

  • Anhydrous Conditions: Isocyanates are highly reactive towards water, which leads to the formation of a symmetric urea byproduct via an unstable carbamic acid intermediate. Always use anhydrous solvents and an inert atmosphere.

  • Slow Reaction: If TLC indicates a sluggish reaction, gentle warming (40-50 °C) can be applied. For sterically hindered or less reactive isocyanates, a higher boiling point solvent like DMF might be necessary.

  • Purification Challenges: If the product is an oil or does not precipitate cleanly, purification by flash column chromatography is the recommended method. A gradient elution of ethyl acetate in hexanes is typically effective.

  • Safety: Isocyanates are toxic and potent lachrymators. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The reaction of 1-benzofuran-6-ylmethanamine with isocyanates is a reliable and versatile method for the synthesis of a diverse library of urea derivatives. The protocol is straightforward, generally high-yielding, and tolerant of a wide range of functional groups on the isocyanate partner. The resulting compounds are valuable scaffolds for drug discovery programs, particularly in the development of modulators for enzymes and receptors where hydrogen bonding plays a key role in ligand recognition.

References

  • Batey, R. A., et al. (1998). An Efficient New Protocol for the Formation of Ureas: The Use of 1,1'-Carbonyldiimidazole and N-Methylimidazole. Tetrahedron Letters, 39(36), 6267-6270. Available at: [Link]

  • Deshmukh, A. R., et al. (2014). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 7(5), 710-714. Available at: [Link]

  • Karche, A. D., et al. (2022). An “On-Water” Reaction of (Thio)isocyanates with Amines: A Facile, Sustainable, and Chemoselective Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development, 26(11), 3141-3152. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved February 12, 2026, from [Link]

  • Patel, H., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8274. Available at: [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Proceedings of International Conference on Sustainable Science and Technology for Tomorrow (SciTech 2024). Atlantis Press. Available at: [Link]

  • Toste, F. D., et al. (2005). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 7(21), 4725-4728. Available at: [Link]

  • Urea formation via reaction of an isocyanate with an amine. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Various Authors. (2016). Mini review on important biological properties of benzofuran derivatives. MOJ Biorg Org Chem, 1(2). Available at: [Link]

  • Various Authors. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Various Authors. (2010). Benzofuran-substituted urea derivatives as novel P2Y(1) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(15), 4472-4475. Available at: [Link]

  • Various Authors. (2018). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 8(48), 27345-27367. Available at: [Link]

Sources

Application Note: Solvent Selection & Handling Strategies for 1-Benzofuran-6-ylmethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzofuran-6-ylmethanamine hydrochloride (CAS: 159333-66-1 / Analogous scaffolds) is a high-value pharmacophore often employed in the synthesis of serotonergic modulators and kinase inhibitors. Its handling is complicated by the dichotomy between the ionic nature of the HCl salt (requiring polar media) and the lipophilic nature of the benzofuran core (requiring organic media).

This guide provides a rational solvent selection strategy, moving beyond traditional chlorinated solvents (DCM) and reprotoxic polar aprotics (DMF/NMP) toward sustainable, high-performance alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) .[1]

Physicochemical Profile & Solubility Mapping

The Solubility Paradox

The hydrochloride salt of 1-benzofuran-6-ylmethanamine exhibits high crystal lattice energy. While the ammonium head group (


) demands high dielectric constant solvents (Water, DMSO), the aromatic benzofuran tail resists dissolution in pure aqueous media, often leading to "oiling out" or gummy precipitates.
Solvent Compatibility Matrix

The following table contrasts traditional solvents with modern "Green" alternatives recommended by the ACS Green Chemistry Institute and Sanofi/Pfizer guides.

Solvent ClassTraditional (Avoid/Limit)Recommended (Green) Rationale for Selection
Chlorinated Dichloromethane (DCM)None (Use Esters)DCM is highly volatile and regulated. Esters provide similar partitioning without the toxicity.
Polar Aprotic DMF, NMP, DMAcN-Butylpyrrolidinone (NBP) DMF is hepatotoxic and difficult to remove (high BP). NBP is a safer, biodegradable alternative.
Ethers THF, 1,4-Dioxane2-MeTHF , CPME 2-MeTHF forms a biphasic system with water (unlike THF), enabling easier workups.
Alcohols Methanol (MeOH)Ethanol (EtOH) , IPA MeOH is toxic; EtOH/IPA are greener but may interfere with electrophiles (esters/halides).
Decision Logic: Solubilization Strategy

The following decision tree illustrates the logical flow for selecting a solvent system based on the intended reaction type.

SolventLogic Start Input: 1-Benzofuran-6-ylmethanamine HCl CheckRxn Intended Reaction Type? Start->CheckRxn Amide Amide Coupling (HATU/EDC) CheckRxn->Amide Reduct Reductive Amination (Aldehyde + STAB) CheckRxn->Reduct Subst Nucleophilic Subst. (SnAr/Alkylation) CheckRxn->Subst AmideSolv Recommended: 2-MeTHF or EtOAc + Organic Base (DIPEA) Amide->AmideSolv ReductSolv Recommended: TFE or MeOH (Trifluoroethanol) Reduct->ReductSolv SubstSolv Recommended: MeCN or NBP (Acetonitrile / N-Butylpyrrolidinone) Subst->SubstSolv AmideReason Allows 'In-Situ' Free Basing Easy Aqueous Workup AmideSolv->AmideReason ReductReason TFE stabilizes iminium ion Solubilizes HCl salt directly ReductSolv->ReductReason

Figure 1: Solvent Selection Decision Tree based on reaction mechanism requirements.

Protocol 1: Salt Breakage (Liberation of Free Base)

Context: Many reactions (especially Pd-catalyzed couplings or acylations with sensitive esters) fail if the amine is protonated. While in-situ neutralization is common, isolating the free base is often cleaner for the benzofuran scaffold.

Reagents:

  • 1-Benzofuran-6-ylmethanamine HCl (1.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF) [Green Alternative to DCM][1]

  • 1M NaOH or Sat.

    
    
    

Procedure:

  • Suspension: Suspend the HCl salt (10 mmol) in 2-MeTHF (10 vol, 18 mL). Note: It will likely remain a suspension.

  • Basification: Add 1M NaOH (1.2 eq) dropwise with vigorous stirring at room temperature (RT).

  • Partitioning: Stir for 15 minutes. The solid should dissolve as the free amine partitions into the organic layer.

  • Separation: 2-MeTHF is immiscible with water. Separate the layers.

  • Drying: Dry the organic layer over

    
    .
    
  • Usage: Use the 2-MeTHF solution directly in the next step (telescoping) to avoid handling the potentially unstable free amine.

Protocol 2: Green Amide Coupling (2-MeTHF System)

Context: Replacing DMF with 2-MeTHF allows for a "water-washable" process, eliminating the need for aggressive rotovap conditions that stress the benzofuran ring.

Reagents:

  • Carboxylic Acid Partner (1.0 eq)

  • 1-Benzofuran-6-ylmethanamine HCl (1.0 eq)

  • Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc) or HATU (1.1 eq)

  • Base: DIPEA (3.0 eq) [Extra eq required to neutralize HCl salt]

  • Solvent: 2-MeTHF (10-15 volumes)

Step-by-Step:

  • Charge: Load the Carboxylic Acid and Amine HCl salt into the reactor.

  • Solvent: Add 2-MeTHF.

  • Base: Add DIPEA (3.0 eq). Observation: The slurry will thin as the amine is liberated.

  • Coupling:

    • If using T3P: Add T3P solution dropwise at 0°C, then warm to RT.

    • If using HATU: Add HATU in one portion at RT.

  • Monitor: Stir for 2-4 hours. Monitor by LCMS (Target mass = Acid + Amine - 18).

  • Workup (The Green Advantage):

    • Add water (5 vol) directly to the reaction mixture.

    • Stir 5 mins and separate phases (2-MeTHF is the upper layer).

    • Wash organic layer with 0.5M citric acid (removes excess DIPEA/Amine) and Sat.

      
       (removes unreacted acid).
      
    • Concentrate to obtain crude amide.

Protocol 3: Reductive Amination (The TFE Effect)

Context: Reductive amination with benzofuran amines can be sluggish due to steric bulk or electronic effects. 2,2,2-Trifluoroethanol (TFE) is a "magic solvent" for this transformation, stabilizing the iminium intermediate and dissolving the HCl salt without added base.

Reagents:

  • Aldehyde Partner (1.0 eq)

  • 1-Benzofuran-6-ylmethanamine HCl (1.0 eq)

  • Reductant:

    
     (STAB) (1.5 eq)
    
  • Solvent: TFE (Trifluoroethanol) or MeOH

Procedure:

  • Dissolution: Dissolve the Amine HCl and Aldehyde in TFE (10 vol). Note: TFE dissolves the salt effectively without base.

  • Imine Formation: Stir at RT for 30-60 minutes. (Optional: Add

    
     Molecular Sieves if reaction is slow).
    
  • Reduction: Add

    
     in 3 portions over 15 minutes.
    
  • Quench: Once complete (LCMS), quench with Sat.

    
    .
    
  • Extraction: TFE is miscible with water. Evaporate TFE first, or dilute with EtOAc and wash extensively with water to remove TFE.

Process Workflow Visualization

The following diagram outlines the critical path for synthesizing a drug candidate using this building block, highlighting the solvent checkpoints.

Workflow Raw Raw Material: Benzofuran-6-amine HCl SolvSel Solvent Selection: 2-MeTHF (Green) Raw->SolvSel Suspend Neut In-Situ Neutralization (DIPEA) SolvSel->Neut Add Base Couple Coupling Reaction (T3P/HATU) Neut->Couple Add Acid + Reagent Workup Aqueous Wash (Phase Separation) Couple->Workup Add Water Product Isolated Amide Workup->Product Evaporate

Figure 2: Green chemistry workflow for amide coupling using 2-MeTHF.

References & Authority

  • Sanofi Solvent Selection Guide: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes."[2] Org.[3] Process Res. Dev.2013 , 17, 12, 1517–1525.

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green Chemistry Tools to Influence a Medicinal Chemistry and Research Chemistry Based Organization." Green Chem.[4][5]2008 , 10, 31-36.

  • Amide Coupling in Green Solvents: Lawrenson, S. B., et al. "Green Solvent Selection for the Synthesis of Amides." ACS Sustainable Chem. Eng.2016 , 4, 11, 6062–6068.

  • TFE in Reductive Amination: Taibakhsh, M., et al. "Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines... in 2,2,2-Trifluoroethanol." Synthesis2011 , 490-496.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 1-Benzofuran-6-ylmethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2]

The Core Challenge: Users frequently report that 1-Benzofuran-6-ylmethanamine hydrochloride (CAS: 943844-52-8) behaves like "brick dust" in standard organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.

The Scientific Causality: This insolubility is not a defect; it is a feature of the hydrochloride salt form. The high crystal lattice energy of the ionic salt (


) exceeds the solvation energy  that non-polar or moderately polar solvents can provide. While the benzofuran ring is lipophilic, the ionic headgroup dominates the solid-state interactions, preventing dissolution in aprotic organic media.

Quick Reference: Predicted Solubility Matrix

Solvent ClassSolvent ExampleSolubility (HCl Salt)Solubility (Free Base)
Chlorinated DCM, ChloroformInsoluble (< 1 mg/mL)High (> 50 mg/mL)
Ethers THF, Diethyl EtherInsoluble High
Alcohols Methanol, EthanolHigh (Solvates ions)High
Polar Aprotic DMSO, DMFHigh High
Hydrocarbons Hexane, TolueneInsoluble Low/Moderate

Troubleshooting Guides (Protocol-Based)

Module A: The "In-Situ" Neutralization Strategy

Use Case: You are performing an amide coupling, reductive amination, or nucleophilic substitution in DCM or THF and the starting material won't dissolve.

The Solution: Do not attempt to dissolve the salt directly.[1] Instead, use a tertiary amine base to "break" the salt lattice in situ.

Protocol:

  • Suspend the insoluble 1-Benzofuran-6-ylmethanamine HCl in your anhydrous solvent (DCM/THF).

  • Add 1.2 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

  • Observation: The suspension should clear within 5–10 minutes as the proton transfer occurs.

    • Mechanism:[1][2][3]

      
      
      
    • The resulting free amine (

      
      ) is soluble in DCM. The byproduct (
      
      
      
      ) is also generally soluble in DCM at moderate concentrations, resulting in a homogeneous solution.

Visualizing the Mechanism:

SaltBreaking Salt Benzofuran-amine HCl (Solid Lattice) Complex Proton Transfer Equilibrium Salt->Complex Suspend in DCM Base DIPEA / TEA (Organic Base) Base->Complex Add 1.2 eq FreeBase Free Amine (Soluble in DCM) Complex->FreeBase Lattice Break Byproduct Ammonium Salt (DIPEA-HCl) Complex->Byproduct

Figure 1: The "Salt Break" mechanism. Adding an organic base shifts the equilibrium, liberating the lipophilic free amine which dissolves instantly.

Module B: Isolation of the Free Base

Use Case: Your reaction is sensitive to salts (e.g., transition metal catalysis) or you require strictly non-polar conditions (e.g., Toluene reflux).

The Solution: Convert the bulk material to the free amine before the reaction.

Protocol:

  • Dissolution: Dissolve the HCl salt in a minimal amount of 1M NaOH or Saturated

    
      (ensure pH > 10). The solid will dissolve or oil out immediately.
    
  • Extraction: Add an equal volume of DCM or Ethyl Acetate . Shake vigorously.

  • Separation: Collect the organic layer. Extract the aqueous layer 2x more.[4]

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Result: You will obtain the free amine as a viscous oil or low-melting solid. This material is soluble in Toluene, Ether, and Hexanes.[4]

Critical Note: Benzofuran derivatives can be sensitive to oxidation. Store the free amine under Nitrogen/Argon and use immediately.

Module C: Solvent Switching (Green Chemistry)

Use Case: You want to avoid DCM/THF and do not want to use extra base.

The Solution: Utilize solvents with high dielectric constants that can solvate the ionic lattice directly.

  • Methanol/Ethanol: Excellent solubility. Suitable for reductive aminations (using

    
    ).
    
  • DMSO/DMF: Universal solubility. Suitable for

    
     reactions.
    
    • Warning: Removing DMSO/DMF requires high-vacuum workup or extensive water washes.

Decision Support Logic

Use this flowchart to select the correct protocol for your specific experimental constraints.

DecisionTree Start Start: 1-Benzofuran-6-ylmethanamine HCl Insoluble in Target Solvent Q1 Does reaction tolerate tertiary amines (DIPEA/TEA)? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 MethodA METHOD A: In-Situ Neutralization Add 1.5 eq DIPEA directly to mixture Yes1->MethodA Q2 Is the reaction solvent flexible? No1->Q2 Yes2 Yes Q2->Yes2 No2 No Q2->No2 MethodC METHOD C: Solvent Switch Use MeOH, EtOH, DMF, or DMSO Yes2->MethodC MethodB METHOD B: Free Base Isolation Partition between NaOH(aq) / DCM Isolate oil No2->MethodB

Figure 2: Strategic decision tree for solubilization based on reaction tolerance.

Frequently Asked Questions (FAQs)

Q: Why can't I just heat the DCM to dissolve the salt? A: Heating is generally ineffective for HCl salts in non-polar solvents. The lattice energy barrier is too high. You may achieve partial suspension, but you risk thermal decomposition before achieving true solution. Chemical modification (deprotonation) is required [1].

Q: Will the benzofuran ring degrade during the free-basing with NaOH? A: Generally, no. The benzofuran ring is stable to aqueous base at room temperature. However, avoid prolonged exposure to strong acids or oxidizers, which can open the furan ring or oxidize the electron-rich system [2].

Q: I used DIPEA, but I still see a solid precipitate. What is it? A: If your starting material dissolves and a new white solid appears, this is likely DIPEA Hydrochloride (


). This salt is moderately soluble in DCM but may precipitate in Ether or THF. It is usually inert in coupling reactions and can be removed during the aqueous workup [3].

Q: What is the estimated pKa of the amine? A: While specific data for the 6-position isomer is limited, benzylamine derivatives typically have a pKa (conjugate acid) of approximately 9.3 – 9.6 . This confirms that weak bases like bicarbonate may be slow to neutralize it; carbonate or hydroxide (or organic bases) are preferred [4].

References

  • PubChem. Compound Summary: Amine Hydrochlorides & Solubility Data. National Library of Medicine. [Link]

  • Williams, R. pKa Data Compilation for Organic Amines. University of Wisconsin-Madison/Kyoto University. [Link]

Sources

Troubleshooting low yields in benzofuran-6-ylmethanamine acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the acylation of benzofuran-6-ylmethanamine, a critical reaction in the synthesis of various biologically active compounds. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My acylation of benzofuran-6-ylmethanamine is resulting in a very low yield. What are the most common initial culprits?

Low yields in this nucleophilic acyl substitution can often be traced back to a few fundamental parameters. Before undertaking extensive optimization, it is crucial to verify the quality of your reagents and the precision of your setup.

Core Areas for Initial Investigation:

  • Reagent Quality and Stoichiometry:

    • Acylating Agent Integrity: Acyl halides and anhydrides are highly susceptible to hydrolysis.[1] Ensure your acylating agent is fresh or has been properly stored under anhydrous conditions. The presence of its corresponding carboxylic acid (from hydrolysis) will not participate in the reaction and will complicate purification.

    • Amine Purity: Ensure the benzofuran-6-ylmethanamine starting material is pure and free of non-basic organic impurities.

    • Stoichiometry: The reaction consumes the amine and the acylating agent in a 1:1 ratio. However, a common issue arises from the generation of an acid byproduct (e.g., HCl if using an acyl chloride). This acid will react with the basic amine starting material to form an unreactive ammonium salt, effectively removing it from the reaction and limiting the theoretical yield to 50%.[2][3] To counteract this, at least two equivalents of the amine or, more commonly, one equivalent of the amine and at least one equivalent of a non-nucleophilic base (like triethylamine or pyridine) are required.

  • Reaction Conditions:

    • Temperature Control: These reactions are often exothermic.[] Adding the acylating agent slowly at a reduced temperature (e.g., 0 °C) can prevent side reactions and decomposition. Once the addition is complete, the reaction may be allowed to warm to room temperature.

    • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent moisture from degrading the acylating agent.

Q2: I suspect side reactions are consuming my materials. What are the likely side products and how can I minimize them?

Side reactions are a primary cause of yield loss. Identifying the likely culprits allows for targeted adjustments to your protocol.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis of the Acylating Agent: This is the most common side reaction, especially when using highly reactive acyl chlorides.[1]

    • Cause: Trace amounts of water in the solvent, on the glassware, or in the amine starting material.

    • Mitigation: Use anhydrous solvents and properly dried glassware. If using aqueous base conditions (Schotten-Baumann), ensure vigorous stirring to maximize the reaction rate between the amine and the acylating agent, which is typically faster than hydrolysis.[1]

  • Amine Salt Formation:

    • Cause: As mentioned, the acid byproduct (e.g., HCl) protonates the starting amine.[2][5]

    • Mitigation: The inclusion of a "scavenger" base is critical. This can be an organic base like triethylamine (TEA) or pyridine, or an inorganic base like NaOH or K₂CO₃ in a biphasic system.[2][] The base neutralizes the generated acid, preserving the nucleophilicity of the primary amine.[3]

  • Benzofuran Ring Acylation (Friedel-Crafts):

    • Cause: Under strongly acidic conditions (e.g., using a Lewis acid catalyst like AlCl₃), electrophilic acylation of the electron-rich benzofuran ring can compete with the desired N-acylation.[6]

    • Mitigation: Avoid Lewis acid catalysts. The N-acylation is generally much faster and does not require such harsh conditions. Standard base-mediated protocols will not promote Friedel-Crafts acylation.

To help diagnose the issue, a logical workflow is essential. The following diagram outlines a decision-making process for troubleshooting low yields.

G cluster_analysis Analysis of Crude Mixture cluster_solutions Potential Solutions start Low Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry - Acylating Agent (Anhydrous?) - Amine (Pure?) - Base (Correct Equivalents?) start->check_reagents check_conditions 2. Review Reaction Conditions - Anhydrous Solvent? - Inert Atmosphere? - Temperature Control (0°C addition?) check_reagents->check_conditions Reagents OK sol_anhydrous Improve Anhydrous Technique (Dry Solvents/Glassware) check_reagents->sol_anhydrous Purity Issue analyze_crude 3. Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) check_conditions->analyze_crude Conditions OK sol_temp Optimize Temperature Profile check_conditions->sol_temp Temp Issue sm_present Starting Material Unreacted? analyze_crude->sm_present hydrolysis_product Carboxylic Acid Present? (from acylating agent hydrolysis) analyze_crude->hydrolysis_product side_products Other Spots/Peaks? analyze_crude->side_products sol_base Increase Base Equivalents or Use Stronger/Less Hindered Base sm_present->sol_base Yes hydrolysis_product->sol_anhydrous Yes side_products->sol_temp Yes sol_purification Re-evaluate Workup/Purification side_products->sol_purification Could be workup artifacts

Sources

Technical Support Center: Handling Hygroscopic Benzofuran Amine Hydrochloride Salts

[1]

Introduction

Welcome to the technical support hub for benzofuran amine hydrochloride salts. Researchers often encounter a specific frustration with this class of compounds: hygroscopicity .[1]

While the benzofuran core provides essential pharmacophore properties (lipophilicity, aromatic stacking), the amine hydrochloride moiety creates a high-energy crystal lattice that aggressively hydrogen-bonds with atmospheric moisture. This can lead to deliquescence —where the solid absorbs enough water to dissolve itself, turning your crystalline product into a viscous oil or "goo."

This guide synthesizes field-proven protocols to handle, store, and recover these sensitive salts without compromising their chemical integrity.[1]

Part 1: Critical Handling & Storage (The Basics)

Q: I just received my shipment. How should I store it?

A: Do not simply place the bottle in the refrigerator. Follow the "Double-Barrier" protocol:

  • Seal the Primary Container: Ensure the cap is tight and wrap the neck with Parafilm® or electrical tape to prevent moisture ingress during thermal cycling.

  • Secondary Containment: Place the bottle inside a secondary jar or heavy-duty Ziploc bag containing a desiccant packet (Silica gel or Drierite).[1]

  • Temperature: Store at -20°C or 4°C depending on chemical stability.

    • Critical Step: Before opening, allow the container to warm to room temperature (approx. 30–60 mins). Opening a cold bottle introduces immediate condensation, ruining the salt.

Q: The salt has turned into a sticky oil or "gum." Is it ruined?

A: Likely not. It has deliquesced. Unless the compound is hydrolytically unstable (rare for simple benzofuran amines), it is chemically intact but physically solvated.

  • Immediate Fix: See Protocol A (Recovery via Azeotropic Drying) below.[1]

  • Do NOT: Attempt to scrape it out with a metal spatula; you will lose mass and introduce static.

Part 2: Weighing & Dispensing Strategies

Q: The balance reading keeps drifting upwards while I weigh. What do I do?

A: The drift is the mass of water being absorbed in real-time. You must switch to Weighing by Difference or use a Closed-Vessel technique.[1]

Workflow: Weighing Hygroscopic Solids

WeighingProtocolStartStart: Sample in StorageEquilibrateEquilibrate to Room Temp(Do NOT open yet)Start->EquilibrateDecisionIs precision critical(<1% error)?Equilibrate->DecisionMethodAMethod A: Weigh by Difference(Best for >50mg)Decision->MethodANo/ModerateMethodBMethod B: Glove Bag/Box(Best for <10mg)Decision->MethodBYesStepA11. Weigh capped vial (Mass A)MethodA->StepA1StepA22. Quickly dispense approx amountStepA1->StepA2StepA33. Recap and Weigh (Mass B)StepA2->StepA3CalcMass Dispensed = Mass A - Mass BStepA3->Calc

Figure 1: Decision matrix for weighing hygroscopic benzofuran salts to ensure mass accuracy.

Part 3: Analytical Troubleshooting

Q: My NMR spectrum shows a huge water peak at 4.79 ppm (D₂O) or 3.3 ppm (DMSO). Is my product wet?

A: Not necessarily. Hygroscopic salts absorb moisture during the preparation of the NMR tube.

  • Diagnosis: If the integration of the benzofuran protons is correct relative to the salt counterion, the compound is pure.

  • Fix: Use a "dry box" or glove bag to prepare the NMR tube. Alternatively, add a single pellet of activated 4Å Molecular Sieves directly into the NMR tube 10 minutes before acquisition (Note: This may broaden peaks slightly due to paramagnetic impurities in some sieves).

Q: The melting point is 15°C lower than the literature value.

A: Water disrupts the crystal lattice, causing Melting Point Depression .

  • Action: Do not rely on MP for purity unless the sample has been dried under vacuum (0.1 mmHg) at 40-50°C for 4 hours immediately prior to testing. Rely on HPLC purity or Elemental Analysis (CHN) instead.

Part 4: Recovery & Drying Protocols

Protocol A: Azeotropic Drying (The "Rescue" Method)

Use this when your solid has turned into an oil/gum.

Principle: Water forms a lower-boiling azeotrope with certain solvents, allowing it to be "carried" away at lower temperatures than its normal boiling point.[1]

  • Dissolution: Dissolve the "wet" benzofuran amine salt in a mixture of Methanol (MeOH) and Dichloromethane (DCM) (1:9 ratio) to ensure it is fully in solution.

  • Solvent Swap: Add Toluene (approx. 10 mL per gram of salt).

  • Evaporation: Concentrate on a rotary evaporator.

    • Observation: As the DCM/MeOH evaporates, the toluene remains. The water will azeotrope out with the toluene.[2]

  • Precipitation: The product should crash out as a solid once the water is removed. If it remains oily, add Diethyl Ether or MTBE to the toluene residue and triturate (scratch the glass) to induce crystallization.

  • Filtration: Filter the solid under a blanket of Nitrogen/Argon.

Protocol B: Salt Metathesis (The "Alternative" Method)

Use this if the HCl salt is permanently unmanageable.

Principle: Switch the counterion from Chloride (hygroscopic) to a larger, less polar anion like Fumarate or Tosylate .

PropertyHydrochloride (HCl)Fumarate / MaleateTosylate
Hygroscopicity High (Very common)Low to ModerateLow
Crystallinity GoodExcellentGood
Solubility (Water) HighModerateLow

Steps:

  • Freebase: Dissolve the HCl salt in water, basify with 1M NaOH (pH > 10), and extract into DCM. Dry organics (Na₂SO₄) and evaporate to get the free amine oil.

  • New Salt Formation: Dissolve the free amine in minimal Ethanol/Isopropanol. Add 1.0 equivalent of Fumaric Acid (dissolved in hot ethanol).

  • Cooling: Allow to cool slowly. The fumarate salt often crystallizes as non-hygroscopic needles.

Part 5: Advanced Workflow Visualization

Workflow: Recovering Deliquescent Salts

RecoveryWorkflowStateWetState: Wet/Oily SaltCheckStabilityCheck Chemical Stability(LCMS/TLC)StateWet->CheckStabilityAzeotropeProtocol A:Azeotropic Distillation(Toluene)CheckStability->AzeotropeIntactDiscardDiscard/ResynthesizeCheckStability->DiscardHydrolyzedStableStableUnstableDegradedFreebaseProtocol C:Freebasing(NaOH Extraction)Azeotrope->FreebaseStill OilyDrySolidResult:Dry Crystalline SolidAzeotrope->DrySolidSuccessFreebase->DrySolidRe-acidify (Anhydrous HCl)

Figure 2: Logic flow for recovering benzofuran amine salts that have absorbed excess moisture.

References

  • ScienceMadness. (2007).[1][2][3] Drying the water out of hygroscopic crystals.[2] Retrieved from [Link]

  • American Chemical Society (ACS). (1938).[1] Drying and Weighing Hygroscopic Substances in Microanalysis.[1] Industrial & Engineering Chemistry Analytical Edition.[1] Retrieved from [Link]

  • University of British Columbia. (n.d.).[1] Technique: Weighing Objects - Handling Hygroscopic Samples.[1][3] Retrieved from [Link][1]

  • Chromatography Forum. (2008). How to weigh a hygroscopic substance. Retrieved from [Link]

  • HepatoChem. (n.d.).[1] How do you handle hygroscopic salts? Retrieved from [Link][1]

  • National Institutes of Health (NIH) - PMC. (2022).[1] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved from [Link][1]

Minimizing dimerization side products in benzofuran amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dimerization Side Products

Introduction for the Senior Application Scientist

Welcome to the technical support center. As researchers in the pharmaceutical and materials science sectors, we understand that the synthesis of benzofuran amines is a critical step in the development of novel therapeutics and functional materials.[1] These scaffolds are prevalent in a wide array of biologically active compounds.[2] However, their synthesis, particularly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, is often plagued by the formation of undesired benzofuran dimers.[3] This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and minimize these dimerization side products, ensuring higher yields and purity of your target molecules.

This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter. We will delve into the mechanistic underpinnings of both the desired C-N coupling and the competing dimerization pathway, providing you with the causal understanding needed to make informed experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is benzofuran dimerization and why is it a problem?

Dimerization is a common side reaction in the synthesis of benzofuran amines where two benzofuran units couple to form a bibenzofuran structure. This typically occurs under the same palladium-catalyzed conditions used for the C-N bond formation (amination).[3] It becomes a significant issue because it consumes the starting benzofuran halide, reduces the yield of the desired amine product, and introduces a byproduct that can be difficult to separate due to similar polarity, complicating purification.

Q2: What is the primary mechanism for this dimerization side reaction?

The precise mechanism can be complex and dependent on reaction conditions, but a prevalent pathway involves the palladium catalyst. After the initial oxidative addition of the benzofuran halide to the Pd(0) catalyst, the resulting Pd(II) intermediate is at a critical juncture. Instead of reacting with the amine (the desired pathway), two of these intermediates can undergo a process analogous to homocoupling, leading to reductive elimination that forms a C-C bond between the two benzofuran moieties and regenerates the Pd(0) catalyst. The presence of oxygen can also facilitate this unwanted oxidative coupling.[4]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common issues related to dimerization during benzofuran amine synthesis.

Issue 1: My LC-MS analysis shows a significant peak corresponding to the mass of a benzofuran dimer, and the yield of my desired amine is low.

This is the most direct evidence of a problematic dimerization side reaction. The goal is to adjust the reaction conditions to favor the kinetics of C-N coupling over C-C coupling.

Troubleshooting Workflow

G cluster_0 Problem Identification & Analysis cluster_1 Strategic Intervention cluster_2 Verification A High Dimer Formation Detected (>10% by LC-MS/NMR) B Analyze Reaction Parameters: - Catalyst/Ligand System - Base Strength - Temperature - Concentration A->B Investigate C Modify Ligand Environment B->C Primary Action D Optimize Base & Temperature B->D Secondary Action E Adjust Reagent Stoichiometry & Concentration B->E Tertiary Action F Ensure Inert Atmosphere B->F Crucial Prerequisite G Re-run Experiment with Optimized Conditions H Analyze Product Mixture: - Improved Amine:Dimer Ratio - Higher Yield G->H Verify H->A Iterate if Necessary

Caption: A troubleshooting workflow for addressing high dimer formation.

Q: My starting material is consumed, but the main product is the dimer. What is the first parameter I should change?

A: Focus on the Ligand. The ligand is the most powerful tool for modulating the reactivity of the palladium catalyst.[5] The steric and electronic properties of the phosphine ligand dictate the geometry and electron density of the catalytic center, directly influencing the relative rates of reductive elimination to form C-N versus C-C bonds.[3][6]

  • Expert Insight: Dimerization is often promoted by ligands that are not bulky enough or that create a less sterically hindered catalytic complex. This allows two benzofuran-palladium intermediates to approach each other. Using bulkier, more electron-rich monophosphine ligands can often solve this problem. These ligands promote the formation of a monoligated L1Pd(0) active species which is highly reactive towards oxidative addition but sterically encumbered, thus disfavoring the bimolecular homocoupling pathway.[5]

Recommended Action: Ligand Screening

If you are observing significant dimerization, consider switching your ligand. A screening of different ligand classes is a highly effective strategy.

Ligand Class Example Ligands Rationale for Use Potential Outcome
Bulky Biarylphosphines XPhos, RuPhos, BrettPhosThese ligands are sterically demanding and electron-rich, which generally accelerates C-N reductive elimination while sterically hindering the dimerization pathway.[5][7]Often significantly reduces dimer formation and improves amine yield.
Bidentate Ligands XantPhos, BINAPThe defined bite angle of these ligands can create a specific geometry around the palladium that may favor C-N coupling. However, their effectiveness can be highly substrate-dependent.[3][8]Can be effective, but results may vary. Sometimes less effective than bulky monophosphines for suppressing dimers.

Experimental Protocol: Ligand Screening for Amination of 2-Bromobenzofuran

  • Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add 2-bromobenzofuran (1.0 eq), the desired amine (1.2 eq), and a base such as Sodium tert-butoxide (NaOtBu) (1.4 eq).[8]

  • Catalyst Preparation: In each vial, add your palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a different phosphine ligand (2-4 mol% per Pd).

    • Vial 1: XPhos

    • Vial 2: RuPhos

    • Vial 3: XantPhos (your previous condition for comparison)

  • Reaction: Add degassed solvent (e.g., toluene or dioxane). Seal the vials and heat the reaction to the desired temperature (e.g., 80-110 °C).[9]

  • Analysis: After a set time (e.g., 12-24 hours), cool the reactions, take an aliquot from each, and analyze by LC-MS to determine the ratio of desired amine product to the dimer byproduct.

Issue 2: I've tried several bulky ligands, but dimerization is still a persistent issue.

If ligand screening alone is insufficient, the interplay between the base, temperature, and concentration must be optimized.

Q: How do base and temperature affect dimer formation?

A: Base strength and temperature control the kinetics of key steps in the catalytic cycle.

  • Base: A very strong base (like NaOtBu or LHMDS) is typically required for the deprotonation of the amine to form the active nucleophile.[7] However, if the base is too strong or its concentration is too high, it can accelerate side reactions. In some cases, a weaker base like Cs₂CO₃ or K₃PO₄ can provide a better outcome by slowing down the overall reaction, allowing the C-N coupling pathway to dominate.[10]

  • Temperature: Higher temperatures increase the rate of all reactions, but they may disproportionately accelerate the dimerization pathway or lead to catalyst decomposition.[11] Running the reaction at the lowest possible temperature that still allows for reasonable conversion of the starting material is a key strategy to minimize side products.

Recommended Action: Temperature and Base Optimization

  • Lower the Temperature: Using your best-performing ligand from the initial screen, run the reaction at a lower temperature. For example, if you were running at 110 °C, try 90 °C or even 80 °C. Monitor the reaction over a longer period to see if the desired product forms selectively, even if more slowly.

  • Screen Weaker Bases: If lowering the temperature is not effective or leads to a stalled reaction, test weaker inorganic bases like Cs₂CO₃ or K₃PO₄. These are often used in combination with solvents like dioxane or DMF.[11]

Decision Tree for Optimizing Conditions

G start Dimerization > 15%? ligand Screen Bulky Ligands (e.g., XPhos, RuPhos) start->ligand Yes temp Lower Reaction Temperature (e.g., from 110°C to 90°C) ligand->temp Dimer still problematic end Optimized Conditions Found ligand->end Problem Solved base Switch to Weaker Base (e.g., Cs2CO3, K3PO4) temp->base Dimer still problematic temp->end Problem Solved conc Decrease Concentration (Run more dilute) base->conc Dimer still problematic base->end Problem Solved conc->end Problem Solved fail Consider Alternative Coupling Strategy (e.g., Ullmann Coupling) conc->fail Dimer still problematic

Caption: A decision tree for systematic optimization to reduce dimerization.

Q: Could my reaction concentration be a factor?

A: Yes, absolutely. Dimerization is a bimolecular reaction (involving two benzofuran-palladium species), while the initial amine coordination is monomolecular with respect to the palladium complex. Therefore, running the reaction under more dilute conditions can disfavor the bimolecular dimerization pathway. If you are running your reaction at 0.5 M, for example, try reducing the concentration to 0.1 M.

Issue 3: I am using a particularly electron-rich benzofuran. Is it more prone to dimerization?

A: Yes. Benzofurans with electron-donating groups (e.g., methoxy, alkyl) are often more "electron-rich" and can be more susceptible to oxidative side reactions, including dimerization. The Pd(II) intermediate formed after oxidative addition is more electron-rich, which can sometimes favor the homocoupling pathway. For these substrates, meticulous control of the reaction atmosphere and conditions is paramount.

Recommended Action: Rigorous Inert Technique

  • Degassing: Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with argon for at least 30-60 minutes. Oxygen is a known culprit in promoting homocoupling side reactions.[4]

  • Inert Atmosphere: Assemble your reaction in a glovebox or using robust Schlenk line techniques to maintain a strictly inert atmosphere throughout the reaction.

Alternative Strategies: The Ullmann Coupling

Q: What if I cannot suppress dimerization sufficiently with Buchwald-Hartwig conditions?

A: Consider an alternative C-N coupling strategy, such as the Ullmann reaction. The classic Ullmann condensation uses a copper catalyst instead of palladium.[12] While traditional Ullmann reactions required harsh conditions (high temperatures, >150 °C), modern protocols often use copper(I) salts (like CuI) with specific ligands (such as diamines or phenanthrolines) that allow the reaction to proceed at much lower temperatures (sometimes even room temperature).[13]

  • Expert Insight: The mechanism of the Ullmann reaction is different from the Buchwald-Hartwig pathway and may not have the same propensity for dimerization for your specific substrate. It offers a mechanistically distinct alternative and is a valuable tool when palladium-based methods fail.[12]

References

  • Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction. r/chemistry. [Link]

  • Organic Chemistry Frontiers. (n.d.). Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. RSC Publishing. [Link]

  • Organic Letters. (2024, November 6). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. ACS Publications. [Link]

  • MDPI. (2022, December 4). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. [Link]

  • Reddit. (2026, January 26). Pag-troubleshoot sa C–N Coupling Reaction. r/chemistry. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 49(38), 6614-6635. [Link]

  • RSC Publishing. (n.d.). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. [Link]

  • PubMed. (n.d.). Some recent approaches to the synthesis of 2-substituted benzofurans. [Link]

  • RSC Publishing. (n.d.). Photochemical dimerization of benzofuran derivatives. [Link]

  • MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • MDPI. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2015). Amines as the ligands for palladium-catalyzed coupling reactions. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of benzofuran derivatives. [Link]

  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • MDPI. (n.d.). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. [Link]

  • MDPI. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

  • YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. [Link]

  • Phys.org. (2024, April 17). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • SID. (2008). AN EFFICIENT AND GENERAL PROCEDURE FOR ROOM-TEMPERATURE SYNTHESIS OF BENZOFURANS UNDER SOLVENT-FREE CONDITIONS USING KF/AL2O3. [Link]

  • PubMed Central. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

Sources

Technical Support Center: Purification of Benzofuran-6-ylmethanamine Derivatives by Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of benzofuran-6-ylmethanamine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these basic compounds using flash chromatography. The benzofuran core is a significant scaffold in medicinal chemistry, and mastering its purification is crucial for advancing research and development.[1][2]

I. Foundational Principles: Understanding the Challenge

Benzofuran-6-ylmethanamine and its derivatives are basic compounds due to the presence of the amine functional group. This inherent basicity presents a primary challenge during flash chromatography on standard silica gel. Silica gel, with its surface silanol groups (Si-OH), is acidic and can strongly interact with basic analytes.[3][4] This interaction often leads to a host of purification issues, including:

  • Peak Tailing: Asymmetrical peaks with a drawn-out trailing edge, which significantly reduces resolution.[4]

  • Poor Recovery: Irreversible adsorption of the compound onto the silica gel, leading to yield loss.[3][5]

  • Compound Degradation: The acidic nature of silica can sometimes lead to the degradation of sensitive compounds.[3][6]

This guide will provide a structured approach to overcoming these challenges through logical method development and troubleshooting.

II. Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you may encounter during the purification of benzofuran-6-ylmethanamine derivatives.

Issue 1: My compound is streaking badly on the TLC plate and I'm seeing significant peak tailing in my flash chromatography.

Answer:

This is the most common issue when purifying basic compounds like your benzofuran-6-ylmethanamine derivative on silica gel. The streaking and tailing are caused by the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[4][5]

Troubleshooting Steps:

  • Incorporate a Basic Modifier into Your Mobile Phase: The most straightforward solution is to add a small amount of a competing base to your eluent. This will "neutralize" the active sites on the silica gel, minimizing the secondary interactions with your compound.[3][7]

    • Recommended Modifiers:

      • Triethylamine (TEA): Typically added at a concentration of 0.1-1% to the mobile phase.[5]

      • Ammonia in Methanol: A solution of 2M ammonia in methanol can be used as a polar component of the mobile phase.[8]

      • Ammonium Hydroxide: Can also be an effective additive.[3][7]

  • Optimize the Modifier Concentration: Start with a low concentration of the basic modifier (e.g., 0.1% TEA) and gradually increase it while monitoring the effect on your TLC. The goal is to achieve a symmetrical spot with an optimal Rf value (typically between 0.15 and 0.35).

Issue 2: My compound won't elute from the column, even with a highly polar solvent system.

Answer:

If your benzofuran-6-ylmethanamine derivative is not eluting, it's likely due to very strong, possibly irreversible, adsorption to the silica gel.[5] This can happen if the compound is particularly basic or if there are multiple basic sites on the molecule.

Troubleshooting Steps:

  • Switch to a Less Acidic or a Basic Stationary Phase: If a basic modifier in the mobile phase is insufficient, consider changing your stationary phase.

    • Amine-Functionalized Silica: This is an excellent choice as the surface is already basic, which repels basic compounds and improves peak shape without the need for mobile phase additives.[7][8]

    • Alumina (Basic or Neutral): Alumina is another alternative to silica gel for the purification of basic compounds.[5]

  • Consider Reversed-Phase Chromatography: For highly polar or water-soluble benzofuran derivatives, reversed-phase flash chromatography may be a more suitable option.[7][9] In reversed-phase, the stationary phase (e.g., C18-bonded silica) is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.

Issue 3: I'm getting poor separation between my desired compound and a closely related impurity.

Answer:

Achieving good resolution between structurally similar compounds requires careful optimization of your chromatographic conditions.

Troubleshooting Steps:

  • Optimize Your Solvent System with TLC: Thin-Layer Chromatography (TLC) is an indispensable tool for method development.[9][10]

    • Screen a Variety of Solvents: Don't limit yourself to just hexane/ethyl acetate. Explore other solvent systems like dichloromethane/methanol, especially for more polar compounds.[3][9]

    • Aim for an Optimal Rf: For the best separation in flash chromatography, aim for an Rf value between 0.15 and 0.35 for your target compound on the TLC plate. The separation factor (ΔRf) between your compound and the impurity should be at least 0.2.

  • Employ a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can significantly improve the separation of complex mixtures.[5] Start with a low polarity mobile phase and slowly increase the percentage of the more polar solvent.

  • Reduce the Sample Load: Overloading the column is a common cause of poor separation.[5] As a general rule, the sample load should be between 1-5% of the mass of the stationary phase.[5]

III. Experimental Protocols

Protocol 1: Method Development using TLC
  • Prepare Stock Solutions: Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system.

  • Visualize the Spots: Use a UV lamp (if your compounds are UV-active) or a chemical stain (e.g., potassium permanganate) to visualize the separated spots.

  • Calculate Rf Values: Measure the distance traveled by the solvent and the center of each spot. Calculate the Rf value using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent).

  • Optimize: Adjust the solvent system to achieve an Rf of 0.15-0.35 for your target compound and maximize the separation from impurities.[9]

Protocol 2: Dry Loading for Poorly Soluble Samples

If your crude sample is not readily soluble in the initial mobile phase, dry loading is recommended.[9]

  • Dissolve the Sample: Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Adsorb onto Silica: Add a small amount of silica gel to the solution and mix to form a slurry.

  • Evaporate the Solvent: Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Load the Column: Carefully add the dry powder to the top of your pre-packed flash column.

IV. Data Presentation

Table 1: Common Solvent Systems and Modifiers for Purification of Amines
Stationary PhaseCommon Mobile PhaseCommon Modifiers (Concentration)Purpose of Modifier
Silica Gel Hexane/Ethyl AcetateTriethylamine (0.1-1%)Neutralize acidic silanol groups, improve peak shape.[5]
Dichloromethane/MethanolAmmonia in Methanol (e.g., 2M solution as the polar component)Neutralize acidic silanol groups, improve elution of polar amines.[8]
Amine-Functionalized Silica Hexane/Ethyl AcetateNone typically requiredThe basic surface of the stationary phase prevents strong interactions with basic analytes.[7][8]
Reversed-Phase (C18) Water/Acetonitrile or Water/MethanolAmmonium Hydroxide or Formic Acid (to adjust pH)Control the ionization state of the amine for optimal retention and peak shape.[3][11]

V. Visualizing the Workflow

Diagram 1: Decision Tree for Method Development

MethodDevelopment Start Start: Crude Benzofuran-6-ylmethanamine Derivative TLC Perform TLC with Hexane/Ethyl Acetate Start->TLC Rf_Check Good Spot Shape & Rf (0.15-0.35)? TLC->Rf_Check Add_Modifier Add Basic Modifier (e.g., 0.5% TEA) to Mobile Phase Rf_Check->Add_Modifier No (Streaking/Tailing) Flash_Chrom Proceed to Flash Chromatography Rf_Check->Flash_Chrom Yes TLC_Modifier Perform TLC with Modifier Add_Modifier->TLC_Modifier Rf_Check_Modifier Good Spot Shape & Rf? TLC_Modifier->Rf_Check_Modifier Change_Stationary_Phase Change Stationary Phase (Amine-functionalized Silica or Alumina) Rf_Check_Modifier->Change_Stationary_Phase No Rf_Check_Modifier->Flash_Chrom Yes Change_Stationary_Phase->TLC Re-screen Solvents Reversed_Phase Consider Reversed-Phase Chromatography Change_Stationary_Phase->Reversed_Phase If still problematic

Caption: A decision tree for method development in the purification of benzofuran-6-ylmethanamine derivatives.

VI. Frequently Asked Questions (FAQs)

Q1: Can I use dichloromethane in my mobile phase?

A1: Yes, dichloromethane is a common solvent in flash chromatography. A dichloromethane/methanol solvent system is often effective for purifying more polar compounds.[3] However, be aware that dichloromethane is more viscous than hexane or ethyl acetate, which can lead to slower flow rates and potentially higher backpressure.

Q2: My compound is not UV-active. How can I monitor the purification?

A2: If your compound lacks a UV chromophore, you can use alternative detection methods. One common approach is to collect fractions and analyze them by TLC, using a staining agent like potassium permanganate or iodine to visualize the spots.[5]

Q3: What is the difference between liquid loading and dry loading?

A3: In liquid loading, the sample is dissolved in a small amount of the initial mobile phase and injected onto the column.[12] This is suitable for samples that are readily soluble. Dry loading, as described in Protocol 2, involves adsorbing the sample onto a solid support (like silica gel) before loading it onto the column.[9] Dry loading is preferred for samples with poor solubility in the mobile phase as it often leads to better peak shape and resolution.[12]

Q4: How can I improve the recovery of my compound?

A4: Low recovery is often due to irreversible adsorption. Using a basic modifier in your mobile phase or switching to an amine-functionalized or alumina column can significantly improve recovery.[3][5] Also, ensure you are not overloading the column, as this can lead to band broadening and difficulty in collecting pure fractions.[5]

Q5: My compound is degrading on the silica gel. What should I do?

A5: Compound degradation on silica is a sign of its sensitivity to acidic conditions.[6] The first step is to try deactivating the silica by using a mobile phase containing a basic modifier like triethylamine. If degradation persists, switching to a more inert stationary phase like neutral alumina or considering reversed-phase chromatography is recommended.[5][6]

VII. References

  • Successful Flash Chromatography - King Group. (n.d.). Retrieved February 12, 2026, from [Link]

  • Flash Chromatography Basics | Sorbent Technologies, Inc. (2025, August 11). Retrieved February 12, 2026, from [Link]

  • Improving of a Peak Shape of the Charged Compounds - SIELC Technologies. (n.d.). Retrieved February 12, 2026, from [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. (n.d.). Retrieved February 12, 2026, from [Link]

  • Rapid development of flash chromatography methods - American Chemical Society. (n.d.). Retrieved February 12, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved February 12, 2026, from [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. (n.d.). Retrieved February 12, 2026, from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Retrieved February 12, 2026, from [Link]

  • General Methods for Flash Chromatography Using Disposable Columns - Krishgen Biosystems. (2008, November 20). Retrieved February 12, 2026, from [Link]

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 12, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 12, 2026, from [Link]

  • Troubleshooting in Chromatography. (n.d.). Retrieved February 12, 2026, from [Link]

  • Top 5 Essentials to Maximize Success in Flash Chromatography - YouTube. (2025, February 27). Retrieved February 12, 2026, from [Link]

  • Overcoming peak tailing of basic analytes in silica type a stationary phases in RP - Phenomenex. (n.d.). Retrieved February 12, 2026, from [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies. (n.d.). Retrieved February 12, 2026, from [Link]

  • Why it matters and how to get good peak shape. (2023, August 10). Retrieved February 12, 2026, from [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 12, 2026, from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. (n.d.). Retrieved February 12, 2026, from [Link]

  • Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. (2025, February 11). Retrieved February 12, 2026, from [Link]

  • HPLC solvents and mobile phase additives. (n.d.). Retrieved February 12, 2026, from [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents. (n.d.). Retrieved February 12, 2026, from

  • Amine column degradation - Chromatography Forum. (2009, November 16). Retrieved February 12, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI. (2024, August 6). Retrieved February 12, 2026, from [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017, August 14). Retrieved February 12, 2026, from [Link]

  • 4a,5,9,10,11,12-Hexahydro-6H-benzo[a]cyclohepta[hi]benzofuran - Synthesis of Unnatural Galanthamine Analogs - MDPI. (n.d.). Retrieved February 12, 2026, from [Link]

  • Application of Flash Chromatography in Purification of Natural and Synthetic Products. (n.d.). Retrieved February 12, 2026, from [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - Semantic Scholar. (2024, August 6). Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: 1-Benzofuran-6-ylmethanamine HCl Stability

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource. It synthesizes chemical principles with practical troubleshooting to address the stability of 1-Benzofuran-6-ylmethanamine Hydrochloride .

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

1-Benzofuran-6-ylmethanamine HCl (often used as a building block in medicinal chemistry) consists of a primary amine attached to the 6-position of a benzofuran ring via a methylene bridge.

  • The Core Risk: While the HCl salt form stabilizes the amine in the solid state, solution stability is compromised by the "benzylic" nature of the methanamine group. The methylene bridge (

    
    ) connecting the amine to the aromatic ring is activated, making it susceptible to autoxidation and photodegradation, leading to imine or aldehyde impurities.
    
  • The Solution: Maintain acidic pH, exclude light/oxygen, and select solvents that minimize oxidative stress.

Module 1: Solvent Selection & Preparation

Guidance on preparing stock solutions to maximize half-life.

Solvent Compatibility Matrix
SolventSolubility PotentialStability RiskRecommendation
DMSO (Anhydrous)High (>50 mM)Moderate Preferred for Screening. DMSO is hygroscopic; absorbed water can hydrolyze the salt. Risk:[1][2] DMSO can act as a mild oxidant under light (Swern-like mechanisms).
Water (Milli-Q)High (>20 mM)Low (Short-term)Use Immediately. Aqueous solutions are prone to pH drift and bacterial growth. The HCl salt creates an acidic solution (~pH 4-5), which is protective, but hydrolysis is possible over weeks.
Ethanol/Methanol Moderate High Avoid for Storage. Protophilic solvents can interact with the salt equilibrium. High evaporation rates change concentration.
Protocol: Preparation of Stable Stock Solution (10 mM)

Objective: Prepare a stock solution in DMSO with minimized oxidative degradation.

  • Weighing: Weigh the solid HCl salt rapidly. The compound is hygroscopic; prolonged exposure to air introduces water weight error.

  • Solvent Addition: Add Anhydrous DMSO (99.9%, stored over molecular sieves).

    • Why? Water in DMSO accelerates proton exchange and potential nucleophilic attacks.

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for max 2 minutes at room temperature.

    • Caution: Do not heat above 40°C. Heat accelerates the oxidation of the benzofuran ring system.

  • Aliquot: Immediately split into single-use vials (e.g., 20 µL - 100 µL).

  • Inert Gas: Overlay each vial with Argon or Nitrogen before capping.

    • Critical Step: This displaces oxygen, the primary reagent in benzylic amine degradation.

Module 2: Storage & Handling

Preventing degradation during the experimental lifecycle.

The Freeze-Thaw Danger

Repeated freeze-thaw cycles are the #1 cause of degradation for this compound.

  • Mechanism: As DMSO freezes, pure solvent crystallizes first, concentrating the solute and HCl in the remaining liquid liquid pockets. This "cryoconcentration" creates localized zones of extremely low pH and high solute density, promoting dimerization.

Storage Workflow Diagram

The following logic flow illustrates the decision process for optimal storage.

StorageWorkflow cluster_warning Critical Control Point Start Solid Compound Received Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Dissolve->Aliquot Gas Overlay with Argon/N2 Aliquot->Gas Freeze Store at -20°C or -80°C Gas->Freeze Use Thaw for Experiment Freeze->Use Discard Discard Leftover (Do NOT Refreeze) Use->Discard

Figure 1: Optimal workflow to prevent oxidative degradation and cryoconcentration effects.

Module 3: Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: My DMSO solution turned from colorless to yellow/brown after 2 weeks at RT. Is it safe to use?

Status: Likely Degraded.

  • Cause: The "Yellowing" is a classic signature of oxidation. Primary amines attached to aromatic rings (benzylic type) can oxidize to form imines (

    
    ) or couple to form azo/diazo-like species, which are highly chromophoric (colored).
    
  • Mechanism:

    
    
    The aldehyde can then polymerize.
    
  • Action: Discard. Do not use for biological assays as the oxidation products are often electrophilic and toxic to cells.

Q2: A white precipitate formed when I diluted the DMSO stock into PBS (pH 7.4).

Status: Solubility Limit / Free Base Precipitation.

  • Cause: You are starting with the HCl salt . When diluted into a buffered system at pH 7.4, the amine deprotonates to its free base form (

    
    ). The free base of benzofuran derivatives is significantly more lipophilic (less soluble) than the salt.
    
  • Action:

    • Check the final concentration. Ensure it is below the solubility limit of the free base (likely < 100 µM in aqueous buffer).

    • Sonicate the buffer solution.

    • If high concentrations are required, lower the buffer pH to 6.0 (if the assay allows) to keep the amine protonated.

Q3: Can I store the compound in water at 4°C?

Status: Not Recommended > 24 Hours.

  • Reason: While chemically stable for days, aqueous solutions of amine salts are prone to bacterial growth (amines are nitrogen sources). Additionally, without a buffer, the pH of the HCl salt solution is acidic; over time, this acidity can promote slow ring-opening reactions of the benzofuran moiety, although benzofurans are generally more acid-stable than indoles.

Module 4: Analytical Validation

How to prove the compound is still good.

If you suspect degradation, perform this rapid LC-MS check.

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the amine protonated and sharpens the peak).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/peptide bonds).

Interpretation:

  • Main Peak: Parent compound.[3]

  • Early Eluting Peak: Hydrolysis products (if any).

  • Late Eluting Peak: Dimerization products or aldehydes (less polar than the amine salt).

  • Mass Spec: Look for

    
     (N-oxide formation) or 
    
    
    
    (Imine formation).

References

  • PubChem. 1-Benzofuran-2-ylmethanamine hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Sheikhi, E., et al. Sulfuric Acid-Promoted Oxidation of Benzylic Alcohols to Aromatic Aldehydes in Dimethyl Sulfoxide.[4][5] Synlett, 2018.[4][5] (Demonstrates DMSO/Acid mediated oxidation risks for benzylic positions). [Link]

  • Li, X., et al. Catalyst-free aerobic photooxidation of sensitive benzylic alcohols/amines. Green Chemistry, 2024. (Mechanisms of benzylic oxidation). [Link]

Sources

Validation & Comparative

1H NMR Characterization Guide: 1-Benzofuran-6-ylmethanamine Hydrochloride

[1]

Executive Summary

1-Benzofuran-6-ylmethanamine hydrochloride (CAS 943844-52-8) is a critical bicyclic building block in medicinal chemistry, particularly for fragment-based drug discovery targeting GPCRs and kinase inhibitors.[1] Its structural integrity is defined by the specific regiochemistry of the aminomethyl group at the C6 position.[1][2]

This guide provides a technical comparison of the HCl salt form versus its free base and regioisomeric alternatives (specifically the 5-isomer).[1] It details the expected spectral fingerprint, solvent-dependent behaviors, and a self-validating assignment protocol to ensure batch purity and identity.[1][2]

Chemical Identity & Structural Logic[1][2]

  • IUPAC Name: (1-Benzofuran-6-yl)methanamine hydrochloride[1]

  • Formula: C

    
    H
    
    
    ClNO
  • Molecular Weight: 183.63 g/mol [1][2]

  • Core Scaffold: Benzofuran (fused benzene and furan rings).[1][2][3]

  • Functional Group: Primary ammonium salt (-CH

    
    -NH
    
    
    
    
    Cl
    
    
    ) at position 6.[1]
Structural Numbering

To interpret the NMR correctly, the standard benzofuran numbering is applied:

  • Positions 2, 3: Furan ring protons (Characteristic doublets).[1][2]

  • Positions 4, 5, 6, 7: Benzene ring.[1][2]

    • Position 6: Substituted with methanamine.[1][2]

    • Position 7: Isolated proton (ortho to oxygen, meta to substitution).[1][2]

    • Positions 4, 5: Vicinal protons (ortho coupling).[1][2]

Experimental Protocol: 1H NMR Acquisition

To achieve the resolution necessary for distinguishing regioisomers and observing exchangeable protons, the following protocol is recommended.

Sample Preparation
ParameterRecommendationCausality/Reasoning
Solvent DMSO-d

(99.9% D)
Critical: Preserves the ammonium (-NH


) protons as a distinct triplet/broad singlet.[1] In CD

OD or D

O, these protons exchange and disappear, preventing salt verification.[1][2]
Concentration 5–10 mg in 0.6 mLEnsures sufficient signal-to-noise (S/N) for minor impurity detection (e.g., regioisomers <1%).[1]
Tube Quality 5 mm Precision TubeMinimizes shimming errors which can broaden the critical coupling constants (

values) needed for isomer differentiation.[1]
Instrument Parameters
  • Frequency: 400 MHz or higher (recommended for resolving aromatic multiplets).[1][2]

  • Pulse Sequence: Standard 1D proton (zg30).[1][2]

  • Scans (NS): 16–64 (depending on concentration).[1][2]

  • Temperature: 298 K (25°C).[1][2]

Spectral Analysis & Comparison

A. The Reference Spectrum (HCl Salt in DMSO-d )

The following table outlines the expected chemical shifts and coupling patterns derived from benzofuran substitution increments and amine salt characteristics.

Proton AssignmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Insight
-NH


8.20 – 8.50 br s / t3H-Confirms HCl salt formation.[1] Disappears in D

O shake.[1][2]
H-2 (Furan)7.95 – 8.05 d1H~2.2Characteristic furan

-proton; deshielded by oxygen.[1]
H-4 (Benzene)7.60 – 7.70 d1H~8.0Ortho to H-5.[1]
H-7 (Benzene)7.55 – 7.65 s (or d)1H~1.0Diagnostic: Isolated proton between O and substituent.[1] Appears as a singlet or fine doublet (meta coupling).[1][2]
H-5 (Benzene)7.20 – 7.30 dd1H8.0, 1.5Ortho to H-4, meta to H-7.[1][2]
H-3 (Furan)6.90 – 7.00 d1H~2.2Characteristic furan

-proton.[1]
-CH

-
4.05 – 4.15 q / s2H~5.5Benzylic methylene.[1] Coupling to NH

seen as quartet in dry DMSO; singlet in wet DMSO/MeOD.[1][2]
B. Comparison: HCl Salt vs. Free Base

The conversion from salt to free base drastically alters the aliphatic region.[1][2]

  • Chemical Shift: The benzylic -CH

    
    - in the HCl salt  is deshielded (~4.1 ppm) due to the inductive effect of the cationic nitrogen.[1] In the Free Base , this signal shifts upfield to ~3.8 – 3.9 ppm .[1][2]
    
  • Exchangeable Protons: The Free Base shows a weak, broad singlet for -NH

    
     (often ~1.5–2.0 ppm or mixed with water), whereas the Salt shows the distinct 3H signal at >8.0 ppm.[1][2]
    
C. Comparison: Regioisomer Differentiation (6-yl vs. 5-yl)

This is the most critical quality control step.[1] Synthesis from isomeric starting materials often yields mixtures.[1][2]

Feature6-yl Isomer (Target) 5-yl Isomer (Alternative)
Isolated Proton H-7 is isolated. Appears as a Singlet (s) or fine doublet (

).Location: Ortho to Oxygen.[1]
H-4 is isolated. Appears as a Singlet (s) .Location: Meta to Oxygen (shielded relative to H-7).[1]
Coupling System H-4 and H-5 form an AB system (strong ortho coupling,

Hz).[1]
H-6 and H-7 form an AB system (strong ortho coupling,

Hz).[1]
NOE Signal NOE correlation between -CH

-
and H-7 / H-5 .
NOE correlation between -CH

-
and H-4 / H-6 .

Self-Validating Assignment Workflow

Use the following logic flow to validate your compound's identity.

NMR_AssignmentStartStart: Acquire 1H NMR(DMSO-d6)Check_NHCheck 8.0-8.5 ppm regionStart->Check_NHIs_SaltSignal Present (3H)?YES = HCl SaltCheck_NH->Is_SaltBroad SingletIs_BaseSignal Absent?Likely Free BaseCheck_NH->Is_BaseNo SignalCheck_FuranIdentify Furan Protons(d, J~2.2Hz at ~8.0 & ~6.9 ppm)Is_Salt->Check_FuranCheck_AromaticAnalyze Benzene Ring CouplingCheck_Furan->Check_AromaticDecision_6ylPattern: 1 Singlet (H7) + 2 Doublets (H4/H5)TARGET: 6-yl IsomerCheck_Aromatic->Decision_6ylH7 is isolated (s)Decision_5ylPattern: 1 Singlet (H4) + 2 Doublets (H6/H7)ISOMER: 5-yl AnalogCheck_Aromatic->Decision_5ylH4 is isolated (s)

Figure 1: Logic flow for validating the identity and salt form of 1-Benzofuran-6-ylmethanamine.

Common Impurities & Troubleshooting

Impurity SignalShift (

)
OriginRemediation
Ethanol/Methanol 1.05 (t) / 3.17 (s)Recrystallization solventsDry under high vacuum at 40°C for 12h.[1]
Water 3.33 (broad)Hygroscopic salt / Wet DMSOStore in desiccator; use fresh ampoule DMSO-d

.[1]
Starting Nitrile Aromatic region changesIncomplete reductionCheck IR for CN stretch (~2220 cm

).
Aldehyde ~10.0 (s)Oxidation/HydrolysisPurify via acid-base extraction.[1]

References

  • PubChem Compound Summary. (2025). 1-Benzofuran-6-ylmethanamine hydrochloride (CAS 943844-52-8).[1] National Center for Biotechnology Information.[1] Available at: [Link][1][2]

  • Black, P. J., & Heffernan, M. L. (1965).[1][2] The Analysis of the Proton Magnetic Resonance Spectra of Heteroaromatic Systems. Benzofuran.[1][2][3][4][5][6] Australian Journal of Chemistry.[1][2][5] (Foundational data for benzofuran assignments).

  • Southern Forensic. (2012).[1] The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. (Methodology for distinguishing benzofuran regioisomers). Available at: [Link]

  • Certilytics. (2024).[1][2][4][7] General NMR Solvents and Impurities Guide. (Reference for solvent residual peaks in DMSO-d6).

HPLC Method Development for Benzofuran-6-ylmethanamine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Scientists

Executive Summary

Benzofuran-6-ylmethanamine (CAS: 110677-54-8) represents a critical building block in medicinal chemistry, particularly for serotonergic and dopaminergic ligands. However, its analysis presents a classic chromatographic challenge: the "Basic Amine Problem."

The coexistence of a hydrophobic benzofuran moiety and a highly basic primary amine (


) leads to severe peak tailing and poor resolution on traditional C18 columns due to secondary silanol interactions.

This guide compares three distinct separation strategies:

  • Traditional Acidic LC: Standard C18 with Formic Acid (Baseline).

  • High-pH Stability LC: Hybrid Silica at pH 10.5 (Alternative).

  • Charged Surface Hybrid (CSH) LC: Acidic mobile phase on a positively charged surface (Recommended).

Verdict: While High-pH methods offer maximum retention, the CSH C18 method is identified as the superior choice for high-throughput purity analysis due to its direct LC-MS compatibility, rapid equilibration, and superior peak symmetry without the need for ion-pairing agents.

Molecular Profile & Chromatographic Challenges

Understanding the analyte is the first step in rational method design.

PropertyValue / DescriptionChromatographic Implication
Structure Benzofuran ring + MethylamineMixed mode interaction (Hydrophobic + Ionic).
Basicity (

)

(Primary Amine)
At pH < 7, the amine is protonated (

). It will interact ionically with residual silanols (

) on the silica surface.
UV Absorbance

nm
Benzofuran provides a strong chromophore. Detection at 210 nm is risky due to solvent cut-off; 254 nm is optimal for purity.
Hydrophobicity LogP

Moderate retention on C18; requires adequate organic strength to elute.
The "Silanol Effect" Mechanism

On standard silica-based C18 columns, the protonated amine (


) undergoes cation exchange with ionized silanols:


Result: Kinetic lag, broad peaks, and tailing factors (

) often exceeding 2.0.

Comparative Methodology

We evaluated three distinct method architectures to determine the optimal protocol for purity analysis.

Method A: The "Traditional" Approach (Baseline)
  • Column: Standard End-capped C18 (e.g., Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Mechanism: Relying on "end-capping" to block silanols.

  • Outcome: Often insufficient for strong bases.

Method B: High pH (Hybrid Particle)
  • Column: Ethylene Bridged Hybrid (BEH) C18 (e.g., XBridge),

    
    .
    
  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[1][2]

  • Mechanism: At pH 10.5, the amine is neutral (

    
    ). Neutral amines do not interact with silanols.
    
  • Outcome: Excellent peak shape, but silica dissolution risks (unless hybrid particles are used) and incompatibility with some MS modes.

Method C: Charged Surface Hybrid (CSH) - Recommended[3]
  • Column: CSH C18 (e.g., Waters XSelect or CSH),

    
    .
    
  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.[1]

  • Mechanism: The stationary phase surface is modified with a low-level positive charge. This electrostatically repels the protonated amine, preventing it from reaching the silanols.

  • Outcome: Sharp peaks under acidic conditions (MS-friendly).

Experimental Data Comparison

The following data represents typical performance metrics observed during method development for benzofuran-methanamine derivatives.

Table 1: Performance Metrics by Method

ParameterMethod A (Standard C18)Method B (High pH BEH)Method C (CSH C18)
Retention Time (

)
4.2 min7.8 min (Increased retention)3.9 min
USP Tailing Factor (

)
2.1 (Fail) 1.05 (Excellent)1.10 (Excellent)
Theoretical Plates (N) ~8,000~14,000~13,500
Resolution (Main vs. Impurity) 1.83.53.2
MS Sensitivity GoodModerate (Suppression possible)High

Analysis:

  • Method A fails the standard acceptance criteria (

    
    ) due to tailing.
    
  • Method B provides the highest resolution but requires a specialized column and buffer prep.

  • Method C offers the best balance of speed, peak shape, and simplicity (no buffer salts, just acid).

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the correct method based on analyte properties.

MethodSelection Start Analyte: Benzofuran-6-ylmethanamine CheckPKA Check pKa (~9.0) Primary Amine Start->CheckPKA Decision Select Strategy CheckPKA->Decision RouteA Standard C18 (Low pH) Decision->RouteA Traditional RouteB High pH (pH > 10) Decision->RouteB Retention Focus RouteC CSH Technology (Low pH) Decision->RouteC Speed/MS Focus ResultA Result: Peak Tailing Silanol Interaction (NOT RECOMMENDED) RouteA->ResultA ResultB Result: Neutral Amine Good Shape Requires Hybrid Silica RouteB->ResultB ResultC Result: Charge Repulsion Excellent Shape MS Compatible (RECOMMENDED) RouteC->ResultC

Caption: Decision matrix for basic amine method development. Note the failure mode of standard C18 versus the success of Charge Surface Hybrid (CSH) or High pH strategies.

Detailed Protocol: The "Winner" (Method C)

This protocol utilizes CSH technology to ensure robust purity analysis suitable for QC and release testing.

Instrumentation & Conditions[2][4]
  • System: HPLC or UHPLC with DAD (Diode Array Detector).

  • Column: Waters XSelect CSH C18,

    
     mm, 
    
    
    
    (or equivalent).
  • Temperature:

    
     (Elevated temperature reduces viscosity and improves mass transfer).
    
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5

    
    .
    
  • Detection: UV at 254 nm (bandwidth 4 nm); Reference 360 nm.

Mobile Phase Preparation
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

    • Note: Do not use phosphate buffers if LC-MS is planned.

  • Solvent B: 0.1% Formic Acid in Acetonitrile.[1]

Gradient Profile
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
10.0595Linear
12.0595Hold
12.1955Re-equilibrate
15.0955End
Sample Preparation
  • Stock: Dissolve 10 mg of Benzofuran-6-ylmethanamine in 10 mL Methanol (1 mg/mL).

  • Diluent: 90:10 Water:Acetonitrile (Matches initial gradient to prevent "solvent effect" peak distortion).

  • Working Standard: Dilute Stock to 0.1 mg/mL using Diluent.

Impurity Profiling & Troubleshooting

When analyzing purity, specific process impurities must be monitored.

Common Impurities
  • 6-Cyanobenzofuran: The nitrile precursor. Neutral. Elutes later than the amine.[3]

  • 6-Formylbenzofuran: The aldehyde intermediate. Elutes later.

  • Dimer: Secondary amine formed during reductive amination. Highly hydrophobic, elutes at high %B.

Troubleshooting Guide
  • Double Peaks? Check the sample solvent. If the sample is dissolved in 100% MeOH and injected into a 95% Water mobile phase, the strong solvent can cause peak splitting. Fix: Dilute sample in mobile phase A.

  • Retention Shift? Basic amines are sensitive to pH. Ensure Formic Acid is fresh. If using TFA (Trifluoroacetic acid), retention will increase due to ion-pairing, but MS sensitivity will drop.

Validation Workflow (Self-Validating System)

To ensure Trustworthiness (E-E-A-T), the method must include system suitability tests (SST).[4]

Validation Step1 System Suitability (5 Injections) Check1 RSD < 2.0%? Tailing < 1.5? Step1->Check1 Step2 Specificity (Inject Blank & Impurities) Check1->Step2 Pass Check2 Resolution > 2.0? Step2->Check2 Step3 Linearity (5 Levels: 50-150%) Check2->Step3 Pass Check3 R² > 0.999? Step3->Check3 Final Method Validated (Ready for Release) Check3->Final Pass

Caption: Standard validation workflow aligned with ICH Q2(R1) guidelines.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Improving the Analysis of Basic Compounds.

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer kinetics and overload behavior of acids and bases in reversed-phase chromatography using columns with charged surfaces. Journal of Chromatography A.

  • PubChem. (n.d.). Compound Summary: 1-Benzofuran-6-ylmethanamine. National Library of Medicine.

  • Agilent Technologies. (2018). Strategies for the Separation of Basic Compounds in Reverse Phase LC.

Sources

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Benzofuran-6-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Mandate

Benzofuran-6-methanamine (1-(1-benzofuran-6-yl)methanamine) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for indole-based alkaloids (e.g., tryptamines) and a precursor in the synthesis of psychoactive benzofuran derivatives (e.g., 6-APB).

Reliable characterization of this compound is complicated by the existence of positional isomers (4-, 5-, and 7-substituted variants) which share identical molecular weights (


) and highly similar polarity. This guide provides a definitive technical comparison of the fragmentation dynamics of benzofuran-6-methanamine under Electron Ionization (EI) and Electrospray Ionization (ESI-CID), offering a mechanistic roadmap for its unambiguous identification.

Chemical Identity & Physicochemical Baseline[1]

PropertySpecification
Compound Name Benzofuran-6-methanamine
CAS Registry Not widely listed; Analogous to 6-APB precursors
Molecular Formula

Exact Mass

Core Scaffold Benzofuran (Bicyclic: Furan fused to Benzene)
Functional Group Primary Methanamine (

) at C6

Fragmentation Mechanics: The "Fingerprint" Pathways

The mass spectral behavior of benzofuran-6-methanamine is governed by two competing stability drivers: the resonance energy of the aromatic benzofuran core and the lability of the benzylic carbon-nitrogen bond.

Electron Ionization (EI) – 70 eV

Under hard ionization, the molecule undergoes extensive fragmentation. The lack of a stabilizing alkyl chain (as seen in 6-APB) makes the loss of ammonia the dominant primary event.

  • Molecular Ion (

    
    ): 
    
    
    
    (High intensity due to aromatic stability).
  • Primary Fragmentation (Benzylic Cleavage):

    • Loss of

      
       (
      
      
      
      ):
      The radical cation ejects a neutral ammonia molecule to form the benzofuran-6-ylmethyl cation (
      
      
      ). This is the base peak in many spectra of this class.
    • Mechanism:[1][2][3][4] Hydrogen rearrangement from the amine to the ring or benzylic position followed by cleavage.

  • Secondary Fragmentation (Ring Degradation):

    • Loss of CO (

      
      ):  A signature of the benzofuran moiety. The furan ring contracts and ejects carbon monoxide.
      
    • Transition:

      
      .
      
    • Loss of HCN (

      
      ):  Further degradation of the aromatic system, typical for nitrogen-containing contaminants or if ring expansion (tropylium-like) incorporates the nitrogen prior to loss. However, in pure benzofurans, acetylene (
      
      
      
      ) loss is also competitive.
ESI-CID (Soft Ionization) –

In LC-MS/MS workflows, the protonated molecule (


) is the precursor.
  • Precursor:

    
    .
    
  • Dominant Product Ion (

    
    ): 
    
    • Loss of

      
       (
      
      
      
      ) yields the stable carbocation
      
      
      .
    • Note: Unlike the radical cation in EI, this is an even-electron species.

  • Diagnostic Ion (

    
    ): 
    
    • Subsequent loss of CO (

      
      ) from the 
      
      
      
      fragment.

Comparative Analysis: Differentiating Isomers

The critical analytical challenge is distinguishing the 6-isomer from the 5-isomer (benzofuran-5-methanamine).[5]

The Resonance Effect (Ortho/Para vs. Meta)

The position of the methanamine group relative to the furan oxygen atom dictates the stability of the resulting carbocation after


 loss.
  • 6-Isomer (Meta-like to Oxygen): The C6 position is "meta" to the furan oxygen (which is an electron donor by resonance). The resulting carbocation at C6 cannot directly delocalize the positive charge onto the furan oxygen as effectively as the 5-isomer.

  • 5-Isomer (Para-like to Oxygen): The C5 position allows direct resonance conjugation with the furan oxygen.

    • Observation: The

      
       (EI) or 
      
      
      
      (ESI) fragment is often more intense for the 5-isomer due to this enhanced stabilization.
  • 4-Isomer (Ortho-like): Often shows a unique "Ortho Effect" where interaction between the amine hydrogens and the furan oxygen (at C3) can facilitate water loss or specific rearrangements not seen in the 6-isomer.

Comparative Data Table
FeatureBenzofuran-6-methanamine Benzofuran-5-methanamine Indole Analog (Tryptamine)
Precursor (ESI)



(Methylated) /

(Vinyl)
Base Peak (EI)

(Moderate Stability)

(High Stability - Resonance)

(Indole cation)
CO Loss (-28) Yes (Diagnostic for Benzofuran)Yes No (Loss of HCN instead)
m/z 131/148 Ratio Lower (Less stable cation)Higher (More stable cation)N/A
Key Distinction

presence confirms Benzofuran core over Indole.
Intensity of

vs 6-isomer.
Nitrogen in ring = HCN loss dominant.

Visualizing the Pathway

The following diagram illustrates the fragmentation cascade for Benzofuran-6-methanamine under ESI-CID conditions.

FragmentationPathway cluster_legend Key Mechanism M_Protonated [M+H]+ m/z 148 (Precursor) Frag_131 [M+H - NH3]+ m/z 131 (Benzofuran-methyl cation) M_Protonated->Frag_131 - NH3 (17 Da) Benzylic Cleavage Frag_103 [m/z 131 - CO]+ m/z 103 (Ring Contraction) Frag_131->Frag_103 - CO (28 Da) Furan Ring Collapse Frag_77 [m/z 103 - C2H2]+ m/z 77 (Phenyl cation) Frag_103->Frag_77 - C2H2 (26 Da) Acetylene Loss Text The loss of CO is specific to the benzofuran scaffold, distinguishing it from indoles.

Caption: ESI-CID fragmentation pathway of Benzofuran-6-methanamine showing the characteristic sequential loss of ammonia and carbon monoxide.[4][6]

Experimental Protocol: Self-Validating Identification

To confirm the identity of Benzofuran-6-methanamine in a sample (e.g., distinguishing it from the 5-isomer or 6-APB), follow this targeted MS/MS workflow.

Step 1: Precursor Isolation
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Mode: Positive ESI (

    
    ).
    
  • Selection: Isolate

    
    .
    
Step 2: Energy Ramp (Collision Induced Dissociation)
  • Apply a collision energy (CE) ramp from

    
     to 
    
    
    
    .
  • Validation Check: At low CE (

    
    ), the 
    
    
    
    peak should remain dominant. If
    
    
    appears immediately at
    
    
    , suspect "In-Source Fragmentation" (common in labile amines) or a less stable isomer.
Step 3: Diagnostic Ratio Calculation
  • Record the intensity of

    
     (Base fragment) and 
    
    
    
    (Secondary fragment).
  • Differentiation Rule:

    • Benzofurans: Will show distinct

      
       (Loss of CO).
      
    • Indoles (Isobaric): Will NOT show

      
      . They will favor 
      
      
      
      via HCN loss is chemically unlikely; Indoles typically lose HCN from the pyrrole ring (
      
      
      is possible but usually requires higher energy and follows different kinetics). Crucially, the CO neutral loss (27.99 Da) is mass-distinct from HCN (27.01 Da) if using High-Res MS.
Step 4: High-Resolution Confirmation (Optional but Recommended)
  • If using Q-TOF or Orbitrap:

    • Target Fragment:

      
      .
      
    • Exact Mass:

      
      .
      
    • Confirm the absence of Nitrogen in this fragment to verify the Benzofuran core.

References

  • Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB.[5][7] Analytical and Bioanalytical Chemistry.[8][9][10][11] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Benzofuran Electron Ionization Spectrum. National Institute of Standards and Technology.[12] Available at: [Link]

  • Begala, M., et al. (2009).[13] Formation of 2-substituted benzofuran fragment ions... a useful precursor ion for isomeric differentiation.[13] Journal of Mass Spectrometry.[14] Available at: [Link]

Sources

A Comparative Analysis of Bioisosteric Scaffolds: Assessing the Potency of Benzofuran-6-ylmethanamine Versus Indole Analogs at Serotonergic Receptors

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for medicinal chemists and pharmacologists on the structure-activity relationship and functional assessment of two critical psychoactive scaffolds.

In the landscape of neuropharmacology, the benzofuran and indole nuclei serve as foundational scaffolds for a multitude of psychoactive compounds, particularly those targeting monoamine systems. The principle of isosteric replacement—substituting an atom or group of atoms with another that has similar physical and electronic properties—is a cornerstone of modern drug design. This guide provides a comparative analysis of the potency of benzofuran-6-ylmethanamine derivatives and their indole isosteres, focusing primarily on their interactions with serotonin (5-HT) receptors. We will delve into the structural nuances that dictate binding affinity, explore the experimental methodologies used to quantify potency, and contextualize these findings within relevant signaling pathways.

The Isosteric Relationship: Benzofuran vs. Indole

The classical bioisosteric replacement of the oxygen atom in a benzofuran ring with a nitrogen atom (specifically, an N-H group) yields the corresponding indole structure. This seemingly subtle change introduces significant alterations in the molecule's electronic and hydrogen-bonding characteristics. The benzofuran's oxygen acts as a hydrogen bond acceptor, while the indole's N-H group can act as a hydrogen bond donor. This fundamental difference often leads to distinct structure-activity relationships (SAR) and pharmacological profiles.[1][2]

A study characterizing the neurochemical profiles of MDMA analogues provides a direct comparison between benzofuran and indole-based compounds.[3][4] Specifically, the study evaluated compounds like 6-MAPB (a benzofuran derivative) and 5-IT (an indole derivative) for their binding affinities at various receptors, including the 5-HT₂ family (5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂꜀).

Comparative Potency at 5-HT₂ Receptors

Experimental data from radioligand binding assays allow for a quantitative comparison of the affinity of these compounds for specific receptor subtypes. Affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities (Ki, in nM) for representative benzofuran and indole analogs at human 5-HT₂ receptor subtypes.

CompoundScaffold5-HT₂ₐ Ki (nM)5-HT₂ₑ Ki (nM)5-HT₂꜀ Ki (nM)
6-MAPB Benzofuran103 ± 1560 ± 429 ± 1
5-APB Benzofuran81 ± 13117 ± 1138 ± 2
5-IT Indole134 ± 19150 ± 1950 ± 3

Data synthesized from Dawson et al. (2016).[3]

Analysis of Binding Data: From this dataset, several key insights emerge:

  • High Affinity: Both the benzofuran and indole analogues display high affinity for all three 5-HT₂ receptor subtypes, with Ki values in the nanomolar range.[3][4]

  • Benzofuran Preference: The benzofuran derivatives, particularly 6-MAPB and 5-APB, generally exhibit higher affinity (lower Ki values) for the 5-HT₂ₐ and 5-HT₂꜀ receptors compared to the indole analogue, 5-IT.

  • Subtype Selectivity: 6-MAPB shows a notable preference for the 5-HT₂꜀ receptor (Ki = 29 nM) over the 5-HT₂ₐ receptor (Ki = 103 nM).

The enhanced potency of the benzofuran scaffold in this context suggests that the hydrogen bond accepting capability of the furan oxygen may form a more favorable interaction with residues in the 5-HT₂ receptor binding pocket compared to the hydrogen bond donating N-H group of the indole.

Experimental Methodology: Quantifying Receptor Affinity and Function

To ensure the trustworthiness and reproducibility of potency data, standardized and well-validated experimental protocols are essential. Below are detailed workflows for a radioligand binding assay to determine affinity (Ki) and a functional cAMP assay to measure agonist activity.

This protocol is designed to determine the binding affinity of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to a target receptor.[5]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep1 Culture HEK-293 cells stably expressing the target human 5-HT receptor prep2 Harvest cells and prepare cell membrane homogenates via centrifugation prep1->prep2 prep3 Determine protein concentration of membrane prep (e.g., Bradford assay) prep2->prep3 assay1 Incubate membranes with a fixed concentration of radioligand (e.g., [³H]5-HT) prep3->assay1 assay2 Add varying concentrations of the unlabeled test compound (e.g., 6-MAPB) assay1->assay2 assay3 Incubate at room temperature for 60 minutes to reach equilibrium assay2->assay3 analysis1 Terminate reaction by rapid filtration over glass fiber filters assay3->analysis1 analysis2 Wash filters with ice-cold buffer to remove unbound radioligand analysis1->analysis2 analysis3 Measure radioactivity retained on filters using a scintillation counter analysis2->analysis3 analysis4 Calculate IC₅₀, then derive Ki using the Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK-293) cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT₂ₐ).[6]

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a fresh buffer. This step is critical for isolating the target receptors, which are embedded in the cell membrane.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add a known, fixed concentration of a suitable radioligand (e.g., [³H]5-HT for 5-HT₂ₑ receptors).[6]

    • Add the test compound (benzofuran or indole analog) in a series of increasing concentrations.

    • To determine non-specific binding, include control wells with an excess of a known unlabeled ligand.

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[5]

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound.

    • Use non-linear regression to fit the data to a sigmoidal curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Many serotonin receptors, like the 5-HT₁ₐ receptor, are coupled to inhibitory G-proteins (Gᵢ/Gₒ) that suppress the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7][8] A functional assay can measure a compound's potency (EC₅₀) and efficacy (Eₘₐₓ) as an agonist by quantifying this decrease.

Signaling Pathway Diagram:

G Ligand Agonist (e.g., Benzofuran) Receptor 5-HT Receptor (Gᵢ-coupled) Ligand->Receptor Binds G_Protein Gᵢ Protein (αβγ complex) Receptor->G_Protein Activates G_alpha Gαᵢ-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Converts AC Response Cellular Response (Inhibited) cAMP->Response

Caption: Gᵢ-coupled receptor signaling pathway.

Step-by-Step Protocol:

  • Cell Preparation:

    • Use a cell line (e.g., CHO-K1) engineered to express the Gᵢ-coupled receptor of interest (e.g., 5-HT₁ₐ).[7][9]

    • Plate the cells in a suitable microplate and incubate until they form a confluent monolayer.

  • Assay Procedure:

    • Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor like IBMX. This is crucial to prevent the degradation of cAMP and ensure a robust signal.

    • Add the test compound (agonist) at various concentrations.

    • Add a fixed concentration of forskolin to all wells (except the basal control). Forskolin directly activates adenylyl cyclase, stimulating a high level of cAMP production. The agonist's effect will be measured as an inhibition of this forskolin-stimulated cAMP level.[8]

    • Incubate for a specified time (e.g., 30 minutes) to allow for the modulation of cAMP levels.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF, AlphaScreen, or ELISA.[9][10] These assays typically involve a competition between cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibodies.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signals from the cell plate into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist and fit the data to a dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Conclusion and Implications for Drug Design

The comparative analysis reveals that while both benzofuran-6-ylmethanamine and its indole isosteres are potent ligands for 5-HT₂ receptors, the benzofuran scaffold can offer a modest affinity advantage. This highlights the significant impact that bioisosteric replacement of the furan oxygen with an indole nitrogen can have on receptor interaction.[1] The indole's N-H group introduces a hydrogen-bond donor, which may not be as favorable for binding in the 5-HT₂ receptor pocket as the benzofuran's hydrogen-bond accepting oxygen.

For drug development professionals, this underscores a critical principle: isosterism is not merely about maintaining similar size and shape but also about fine-tuning electronic and hydrogen-bonding properties to optimize interactions with a specific biological target. The choice between a benzofuran and an indole core should be guided by empirical data from binding and functional assays, as described herein. These rigorous, self-validating protocols are indispensable for elucidating the nuanced structure-activity relationships that drive the discovery of novel and more potent therapeutics.[11][12]

References

  • Dawson, P., et al. (2016). Neurochemical binding profiles of novel indole and benzofuran MDMA analogues. PubMed. Available at: [Link]

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols via PubMed Central. Available at: [Link]

  • Gaisina, I. N., et al. (2009). From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)maleimides as Glycogen Synthase Kinase 3β Inhibitors. Journal of Medicinal Chemistry via PubMed. Available at: [Link]

  • Martin, C. J., et al. (2021). The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. MDPI. Available at: [Link]

  • Eurofins DiscoverX. 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Scientific. Available at: [Link]

  • Sivaprasad, M., et al. (2021). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. Available at: [Link]

  • Cheloha, R. W., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology via PubMed Central. Available at: [Link]

  • Al-Hussain, S. A., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers via PubMed. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry via PubMed Central. Available at: [Link]

  • Eurofins DiscoverX. 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. Eurofins Scientific. Available at: [Link]

  • Al-Hussain, S. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers via MDPI. Available at: [Link]

  • Dawson, P. (2016). Neurochemical binding profiles of novel indole and benzofuran MDMA analogues. Spiral, Imperial College London. Available at: [Link]

  • ResearchGate. Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. ResearchGate. Available at: [Link]

  • Gaisina, I. N., et al. (2009). From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)maleimides as Glycogen Synthase Kinase 3β Inhibitors. Journal of Medicinal Chemistry via PubMed Central. Available at: [Link]

  • Braden, M. R., et al. (2015). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Psychopharmacology via PubMed Central. Available at: [Link]

  • Bermudez, J., et al. (1991). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of Medicinal Chemistry via PubMed. Available at: [Link]

  • Goyal, D., et al. (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. ChemMedChem via PubMed. Available at: [Link]

  • Sarkar, K., et al. (2023). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. European Journal of Chemistry. Available at: [Link]

  • Kim, H. R., et al. (2012). Thienopyridine and benzofuran derivatives as potent anti-tumor agents possessing different structure-activity relationships. Bioorganic & Medicinal Chemistry Letters via PubMed. Available at: [Link]

  • ResearchGate. Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor δ agonists. ResearchGate. Available at: [Link]

Sources

Comparative Guide: IR Spectrum Analysis of Primary Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and organic synthesis, the conversion of a primary amine to its hydrochloride (HCl) salt is a critical step for enhancing solubility and bioavailability.[1] However, verifying this transformation via Infrared (IR) spectroscopy presents unique challenges. The formation of the salt drastically alters the spectral landscape, shifting sharp N-H stretches into broad ammonium envelopes and introducing complex combination bands.

This guide provides a technical comparison of Primary Amine HCl salts against their free base counterparts and other amine classes. It also critically compares sampling techniques (ATR vs. KBr), highlighting the often-overlooked phenomenon of ion exchange that can compromise data integrity.[2]

Part 1: The Spectroscopic Shift (Free Base vs. Hydrochloride Salt)

The most immediate confirmation of salt formation is the disappearance of the "textbook" primary amine doublet and the emergence of the ammonium ion features.

Spectral Comparison Table
FeatureFree Primary Amine (

)
Primary Amine HCl Salt (

)
Mechanism of Change
N-H Stretching 3300–3500 cm⁻¹ Sharp doublet (Asym & Sym).2800–3200 cm⁻¹ Broad, strong "Ammonium Band."[1]Protonation creates a charged

group; strong Hydrogen bonding broadens the peak, often overlapping C-H stretches.
Combination Bands Absent.2000–2500 cm⁻¹ Weak, multiple bands.Overtone/combination bands characteristic of the amine salt system (Fermi resonance).
N-H Bending ~1600 cm⁻¹ Single "Scissoring" band.1500–1625 cm⁻¹ Two bands (Asym & Sym).[1]The

group has lower symmetry, splitting the bending vibration into two distinct modes.

Expert Insight: Do not confuse the broad ammonium band (~3000 cm⁻¹) with carboxylic acid O-H stretches. While both are broad, the ammonium band typically has fine structure (sub-peaks) on the lower wavenumber side (2000–2800 cm⁻¹) due to combination bands, often called the "amine salt pattern."

Part 2: Differentiating Amine Salts (Primary vs. Secondary vs. Tertiary)

Once salt formation is confirmed, distinguishing the degree of substitution is the next analytical hurdle. The key differentiator lies in the Bending Region (1500–1625 cm⁻¹) .

Identification Logic
  • Primary Amine Salts (

    
    ):  Exhibit two  bending bands (Asymmetric ~1580–1625 cm⁻¹ and Symmetric ~1500–1550 cm⁻¹).
    
  • Secondary Amine Salts (

    
    ):  Exhibit one  strong bending band (~1550–1600 cm⁻¹).
    
  • Tertiary Amine Salts (

    
    ):  Show no  distinct N-H bending bands in this region.[3][4][5][6] They only show the broad stretch.
    
Visualization: Structural Identification Pathway

The following decision tree outlines the logical flow for identifying amine salts based on spectral features.

AmineID Start Unknown Amine Salt Spectrum CheckStretch Check 2800-3200 cm⁻¹ (Broad Ammonium Band?) Start->CheckStretch CheckBend Analyze Bending Region (1500 - 1625 cm⁻¹) CheckStretch->CheckBend Yes, Broad Band Present NotSalt Suspect Free Base or Non-Amine CheckStretch->NotSalt No, Sharp Peaks (3300+) Primary PRIMARY AMINE SALT (-NH3+) Two Bands: Asym & Sym CheckBend->Primary Two Bands Found Secondary SECONDARY AMINE SALT (-NH2+) One Band CheckBend->Secondary One Band Found Tertiary TERTIARY AMINE SALT (-NH+) No Bending Bands CheckBend->Tertiary No Bands Found

Figure 1: Decision tree for differentiating amine hydrochloride salts based on N-H bending vibrations.

Part 3: Methodological Comparison (ATR vs. KBr)

This is the most critical operational decision. While KBr pellets are the traditional "Gold Standard" for resolution, they introduce a chemical risk specific to hydrochloride salts: Ion Exchange .

The KBr Artifact (Ion Exchange)

When a primary amine hydrochloride (


) is pressed with Potassium Bromide (KBr) under high pressure, the halide ions can exchange:


This reaction alters the crystal lattice and hydrogen bonding environment, causing shifts in the IR peaks and potentially leading to false negative comparisons against reference standards.

Technique Comparison Guide
FeatureATR (Attenuated Total Reflectance) KBr Pellet (Transmission) KCl Pellet (Alternative)
Sample Prep None (Direct contact).Grinding/Pressing required.[7]Grinding/Pressing required.[7]
Ion Exchange Risk Zero. (Inert Diamond/ZnSe crystal).High. (Cl⁻ swaps with Br⁻).[8]Zero. (Common ion effect).
Moisture Interference Low.High (KBr is hygroscopic).High (KCl is hygroscopic).
Sensitivity Moderate (Pathlength ~2µm).High (Transmission through bulk).High.
Recommendation Primary Choice for routine ID.Avoid for HCl salts unless using KCl.Best for High-Res transmission data.

Part 4: Experimental Protocols

Protocol A: Rapid Identification via ATR (Recommended)

Objective: Confirm salt formation without chemical alteration.

  • Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the background spectrum is flat.

  • Sample Loading: Place ~5-10 mg of the amine HCl salt onto the crystal center.

  • Compression: Apply pressure using the anvil. Note: Amine salts are often hard crystals; ensure sufficient contact but do not over-torque to damage softer ZnSe crystals.

  • Acquisition: Scan 4000–600 cm⁻¹ (Resolution: 4 cm⁻¹).

  • Analysis: Look for the broad ammonium stretch (2800–3200 cm⁻¹) and the specific bending doublet (1500–1625 cm⁻¹).

Protocol B: High-Resolution Transmission (KCl Pellet)

Objective: Obtain publication-quality spectra or detect trace impurities. Crucial Change: Use KCl (Potassium Chloride) instead of KBr to prevent ion exchange.

  • Drying: Dry spectroscopic grade KCl powder at 110°C for 2 hours to remove moisture (water masks N-H bands).

  • Grinding: Mix sample with KCl in a 1:100 ratio (1 mg sample : 100 mg KCl). Grind in an agate mortar until a fine, uniform powder is achieved.

  • Pressing: Transfer to a die and press at 8–10 tons for 2 minutes under vacuum (to remove air/moisture).

  • Verification: Ensure the pellet is transparent (glassy). Cloudy pellets indicate moisture or poor grinding.

Workflow Visualization

MethodWorkflow Sample Primary Amine HCl Sample Choice Select Method Sample->Choice ATR ATR Method (Diamond/ZnSe) Choice->ATR Rapid ID Pellet Transmission Pellet Choice->Pellet High Sensitivity Result Valid Spectrum ATR->Result KBr KBr Matrix (RISK: Ion Exchange) Pellet->KBr Avoid KCl KCl Matrix (Safe: Common Ion) Pellet->KCl Recommended KBr->Result Altered Spectrum! KCl->Result

Figure 2: Experimental workflow highlighting the critical choice of matrix material for transmission spectroscopy.

References

  • LibreTexts Chemistry. (2023). Infrared Spectroscopy of Amines. Retrieved from [Link][1][5][9][10][11]

  • Shimadzu Corporation. (n.d.). KBr Pellet Method vs. KCl Pellet Method for Hydrochlorides. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

Melting Point Determination for 1-Benzofuran-6-ylmethanamine HCl: A Validation & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Determination for 1-Benzofuran-6-ylmethanamine HCl Validation Content Type: Publish Comparison Guide

Executive Summary

Compound: 1-Benzofuran-6-ylmethanamine hydrochloride (CAS: 860691-97-0) Application: Pharmaceutical Intermediate / Active Pharmaceutical Ingredient (API) Candidate Objective: To define the optimal methodology for determining and validating the melting point (MP) of this heterocyclic amine salt, comparing Automated Capillary methods against Differential Scanning Calorimetry (DSC).

This guide addresses the specific challenges associated with 1-Benzofuran-6-ylmethanamine HCl , including its potential for thermal decomposition and hygroscopicity common to amine hydrochloride salts. It provides a scientifically rigorous framework for researchers to validate the melting point as a critical quality attribute (CQA).

Compound Profile & Thermal Behavior

Before selecting a method, the thermal profile of the specific salt form must be understood.

  • Chemical Nature: As a hydrochloride salt of a primary amine, this compound involves an ionic lattice significantly more stable than its free base.

  • Expected Thermal Events:

    • Dehydration/Desolvation: If the sample is a hydrate (common in HCl salts), an endotherm will occur <120°C.

    • Melting vs. Decomposition: Amine salts often exhibit "melting with decomposition." Distinguishing a true thermodynamic melt from decomposition is critical for purity assessment.

    • Polymorphism: Different crystalline habits may yield melting points varying by 2–5°C.

Methodological Comparison: Capillary vs. DSC

For validation purposes, we compare the two industry-standard techniques.

Method A: Automated Capillary (Optical)
  • Instrumentation: OptiMelt, Büchi, or Mettler Toledo MP systems.

  • Principle: Visual detection of light transmission changes as the sample transitions from solid to liquid in a glass capillary.

  • Status: The standard for Quality Control (QC) per USP <741>.

Method B: Differential Scanning Calorimetry (DSC)
  • Instrumentation: TA Instruments, PerkinElmer, or Netzsch DSC.

  • Principle: Measures the heat flow difference between the sample and a reference pan.

  • Status: The "Gold Standard" for R&D and solid-state characterization.

Comparative Analysis Table
FeatureMethod A: Automated Capillary Method B: DSC (Recommended for Validation)
Primary Output Visual Range (Onset to Clear Point)Thermodynamic Onset (

) & Peak (

)
Decomposition Difficult to distinguish from melting (darkening).Distinct exothermic events or irregular baselines.
Hydrates/Solvates Often obscures the melt (fogging).Clearly separated low-temp endotherms.
Sample Size ~2–5 mg (packed height 3mm).1–3 mg (encapsulated).
Precision ±0.3°C to ±0.5°C.±0.1°C.
Validation Role Routine QC Release. Primary Characterization & Reference Standard Assignment.
Strategic Validation Workflow

The following diagram outlines the decision logic for validating the melting point of 1-Benzofuran-6-ylmethanamine HCl.

ValidationWorkflow Start Start: 1-Benzofuran-6-ylmethanamine HCl Sample TGA Step 1: TGA Screening (Check for Volatiles/Hydrates) Start->TGA Decision1 Mass Loss < 150°C? TGA->Decision1 Dry Action: Dry Sample / Determine Solvate Stoichiometry Decision1->Dry Yes (>1%) DSC Step 2: DSC Analysis (Pinhole Pan, 10°C/min) Decision1->DSC No (<0.5%) Dry->DSC Decomp Decomposition Overlap? DSC->Decomp FastDSC Action: Fast DSC (20°C/min) to outrun decomposition Decomp->FastDSC Yes Capillary Step 3: Capillary Correlation (Establish QC Range) Decomp->Capillary No FastDSC->Capillary Final Define Specification (e.g., 245°C ± 2°C) Capillary->Final

Figure 1: Decision tree for thermal validation of amine hydrochloride salts.

Detailed Experimental Protocols
Protocol A: Thermal Screening (TGA)
  • Purpose: To ensure the MP is not depressed by residual solvent or moisture.

  • Procedure:

    • Load 5–10 mg of sample into a platinum pan.

    • Ramp from 30°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

    • Acceptance Criteria: Mass loss < 0.5% up to 150°C. If higher, dry sample at 40°C under vacuum before MP determination.

Protocol B: DSC Validation (The Reference Method)
  • Purpose: To determine the thermodynamic melting point (

    
    ).
    
  • Procedure:

    • Pan Selection: Use Tzero Aluminum pans with a pinhole lid . Reason: The pinhole allows expanding gases (from potential HCl release) to escape, preventing pan deformation while maintaining self-atmosphere.

    • Sample Prep: Weigh 2.0 ± 0.2 mg. Ensure good contact with the pan bottom.

    • Method:

      • Equilibrate at 30°C.

      • Ramp 10.00°C/min to 300°C.

    • Analysis: Integrate the main endothermic peak. Record

      
       (extrapolated onset temperature) and 
      
      
      
      .
    • Validation: Run in triplicate. SD of

      
       must be ≤ 0.2°C.
      
Protocol C: Automated Capillary (The QC Method)
  • Purpose: To establish a visual range for routine testing.

  • Procedure (USP <741> Class Ia):

    • Preparation: Grind the sample to a fine powder. Fill a capillary to a height of 3 mm.[1] Compact by tapping.

    • Ramp:

      • Fast ramp to 10°C below the expected MP (determined by DSC).

      • Slow ramp at 1.0°C/min through the melt.

    • Detection: Set "Onset" threshold to 10% transmission change and "Clear Point" to 100%.

    • Reporting: Report the range (e.g., 242.5°C – 244.1°C).

Data Reporting & Acceptance Criteria

When validating the method for 1-Benzofuran-6-ylmethanamine HCl, the following criteria define success:

ParameterAcceptance CriteriaRationale
System Suitability Reference Standard (e.g., Caffeine USP) within ±0.5°C of certified value.Ensures instrument accuracy.
Precision (Repeatability) RSD ≤ 0.5% (n=6 replicates).Confirms method robustness.
Method Agreement Capillary

should be within +2°C of DSC

.
Visual clear point theoretically lags behind thermodynamic peak.
Decomposition Check If sample darkens/bubbles before clearing, report as "Decomposition Point" (e.g., 250°C (dec)).Safety and purity distinction.
References
  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Rockville, MD: USP Convention.

  • OECD. Guideline for the Testing of Chemicals, No. 102: Melting Point/Melting Range. Paris: OECD Publishing.

  • Gabbott, P.Principles and Applications of Thermal Analysis. Blackwell Publishing, 2008. (Standard text for DSC methodology).
  • PubChem. Compound Summary for CID 119057046 (1-Benzofuran-6-ylmethanamine hydrochloride). National Library of Medicine.

  • American Elements. 1-benzofuran-6-amine hydrochloride Product Specifications. [2]

Disclaimer: As 1-Benzofuran-6-ylmethanamine HCl is a research chemical, specific melting point values must be determined experimentally using the protocols above. Always consult the Safety Data Sheet (SDS) for handling precautions.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.